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  • Product: 2-(4-Methoxybenzamido)propanoic acid
  • CAS: 108462-96-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxybenzamido)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-methoxybenzamido)propanoic acid, also known by its IUPAC name N-(4-methoxybenzoyl)-L-alanine, is a derivative of the amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxybenzamido)propanoic acid, also known by its IUPAC name N-(4-methoxybenzoyl)-L-alanine, is a derivative of the amino acid alanine. Its structure, featuring a chiral center, an amide linkage, a carboxylic acid group, and an aromatic methoxy moiety, suggests its potential for diverse applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation strategies, and ensuring analytical robustness. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, methods for their determination, and insights into their implications for research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.

  • IUPAC Name: (2S)-2-[(4-methoxybenzoyl)amino]propanoic acid[1]

  • Synonyms: N-(4-Methoxybenzoyl)-L-alanine, p-Methoxybenzoyl-L-alanine[2]

  • CAS Number: 93709-64-9[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃NO₄[1][2][3]

  • Molecular Weight: 223.22 g/mol [1]

The structure of 2-(4-methoxybenzamido)propanoic acid is characterized by a central propanoic acid backbone with an L-alanine stereochemistry. The amino group of the alanine is acylated with a 4-methoxybenzoyl group.

Core Physicochemical Properties: A Tabulated Summary

Due to the limited availability of direct experimental data for 2-(4-methoxybenzamido)propanoic acid, this section presents a combination of available data, predicted values, and experimental data for the closely related analogue, N-benzoyl-L-alanine, for comparative purposes.

Property2-(4-methoxybenzamido)propanoic acid (Predicted/Analog Data)N-benzoyl-L-alanine (Experimental Data)Significance in Drug Development
Melting Point (°C) Not available (Predicted to be a crystalline solid)163-167[5]Purity assessment, solid-state stability, and solubility.
Boiling Point (°C) 457.9 ± 30.0 (Predicted)[2]329.41 (rough estimate)[6]Relevant for purification by distillation if applicable, though decomposition may occur at high temperatures.
Aqueous Solubility Predicted to be sparingly soluble.Very slightly soluble in water.[6][7][8][9]Affects dissolution rate, bioavailability, and formulation options.
pKa Predicted to be in the range of 3.5 - 4.5.3.86 ± 0.10 (Predicted)[7]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.

Synthesis of 2-(4-methoxybenzamido)propanoic acid

The synthesis of N-acyl amino acids like 2-(4-methoxybenzamido)propanoic acid is typically achieved through the acylation of the corresponding amino acid. The Schotten-Baumann reaction is a classic and effective method.[10]

Experimental Protocol: Schotten-Baumann Synthesis

This protocol describes a general method for the synthesis of N-acyl amino acids.

Objective: To synthesize 2-(4-methoxybenzamido)propanoic acid from L-alanine and 4-methoxybenzoyl chloride.

Materials:

  • L-alanine

  • 4-methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of L-alanine: Dissolve L-alanine in a 2N aqueous solution of sodium hydroxide in a flask, maintaining the temperature between 0-5°C using an ice bath.[11]

  • Acylation: While vigorously stirring the cooled L-alanine solution, add 4-methoxybenzoyl chloride and an equivalent amount of 2N sodium hydroxide solution in alternating portions. Ensure the reaction mixture remains alkaline throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the N-acyl amino acid product.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram of Synthetic Workflow:

Synthesis L_alanine L-alanine Reaction Schotten-Baumann Reaction (0-5°C, alkaline) L_alanine->Reaction NaOH NaOH (aq) NaOH->Reaction Anisoyl_Cl 4-methoxybenzoyl chloride Anisoyl_Cl->Reaction Acidification Acidification (HCl) Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Product 2-(4-methoxybenzamido)propanoic acid Filtration->Product

Caption: Synthetic workflow for 2-(4-methoxybenzamido)propanoic acid.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for drug development.

Melting Point Determination

The melting point provides an indication of purity and the energy of the crystal lattice.

Protocol: Capillary Melting Point Determination [12][13][14][15]

Objective: To determine the melting point range of a solid sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[16]

  • Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Aqueous Solubility Determination

Solubility is a critical parameter influencing oral bioavailability.

Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule.

Protocol: Potentiometric Titration [17][18]

Objective: To determine the pKa of the carboxylic acid group.

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[18]

Diagram of Physicochemical Property Determination Workflow:

Properties cluster_mp Melting Point cluster_sol Solubility cluster_pka pKa mp_prep Sample Preparation (Dry, Powder) mp_load Load Capillary mp_prep->mp_load mp_heat Controlled Heating mp_load->mp_heat mp_observe Observe & Record Range mp_heat->mp_observe sol_prep Excess Solid in Buffer sol_equil Equilibrate (Shake-Flask) sol_prep->sol_equil sol_sep Separate Phases sol_equil->sol_sep sol_quant Quantify (HPLC) sol_sep->sol_quant pka_prep Dissolve Sample pka_titrate Titrate with Base pka_prep->pka_titrate pka_record Record pH vs. Volume pka_titrate->pka_record pka_analyze Determine Half-Equivalence Point pka_record->pka_analyze

Caption: Experimental workflows for determining key physicochemical properties.

Spectroscopic Characterization (Predicted and Analog Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the amide proton, and the protons of the alanine moiety.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the alanine backbone.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • N-H stretch: A band around 3300 cm⁻¹ for the amide N-H.

  • C=O stretch: Strong absorptions around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and around 1640-1680 cm⁻¹ for the amide carbonyl (Amide I band).

  • C-O stretch: Bands corresponding to the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 223.22. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the carboxylic acid group.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(4-methoxybenzamido)propanoic acid. While direct experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization through a combination of predicted values, data from analogous compounds, and established experimental protocols. For researchers and drug development professionals, the methodologies and insights presented herein will be invaluable for advancing the study and potential application of this and other novel chemical entities.

References

  • LookChem. (n.d.). Cas 93709-64-9, L-Alanine, N-(4-methoxybenzoyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-benzoyl-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxybenzamido)propanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzoyl)alanine. Retrieved from [Link]

  • Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
  • Bergström, C. A. S., et al. (2004). Computational prediction of drug solubility in water- and lipid-based media.
  • Hong, Q.-J. (2022). Melting temperature prediction via first principles and deep learning.
  • Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society.
  • Karthikeyan, M., et al. (2005). Prediction of melting point of organic compounds.
  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Retrieved from [Link]

  • Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • van der Meulen, F., & Leemhuis, M. (2010).
  • University of Massachusetts Boston. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]

  • NIST. (n.d.). β-Alanine, N-(4-methoxybenzoyl)-, heptyl ester. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Google Patents. (2015). Preparation method and use of n-acyl acidic amino acid or salt thereof.
  • Royal Society of Chemistry. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • Google Patents. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof.
  • Springer. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
  • PubChem. (n.d.). N-benzoyl-L-alanine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93709-64-9,L-Alanine, N-(4-methoxybenzoyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzoyl)alanine. Retrieved from [Link]

  • NIST. (n.d.). N-Benzoyl-dl-alanine. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-(4-Methoxybenzamido)propanoic Acid: A Mechanistic Probe for Metallo-Amidohydrolases

Executive Summary 2-(4-Methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine, CAS 108462-96-0) is a specialized N-aroyl amino acid derivative[1]. While not deployed as a traditional small-molecule th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine, CAS 108462-96-0) is a specialized N-aroyl amino acid derivative[1]. While not deployed as a traditional small-molecule therapeutic, it serves as a highly specific mechanistic probe and competitive substrate in the study of zinc-dependent metallo-amidohydrolases, particularly Aminoacylase-1 (ACY1) and related M20 family peptidases[2]. By leveraging the unique steric and electronic properties of the 4-methoxybenzoyl moiety, researchers can map the acyl-binding pockets of these enzymes, facilitating the design of potent metalloenzyme inhibitors and the optimization of biocatalysts for chiral resolution[3].

This whitepaper details the in vitro mechanism of action, structural causality, and self-validating experimental workflows required to utilize this compound in advanced enzymology and drug development.

Molecular Architecture and Active Site Topology

The central amide linkage in 2-(4-methoxybenzamido)propanoic acid is the primary site of enzymatic action[1]. In vitro, enzymes such as ACY1 and hippurate hydrolase recognize the aliphatic alanine side chain while accommodating the bulky 4-methoxybenzoyl group within a specialized acyl-binding pocket[2][4].

Causality of the 4-Methoxy Substitution

The structural design of this molecule provides two distinct mechanistic perturbations compared to standard physiological substrates (e.g., N-acetyl-L-alanine):

  • Electronic Modulation: The electron-donating methoxy group positioned para to the amide carbonyl reduces the electrophilicity of the carbonyl carbon. This subtle electronic shift increases the activation energy required for nucleophilic attack, systematically lowering the turnover number ( kcat​ )[2].

  • Steric Mapping: The extended bulk of the anisoyl group acts as a steric probe. Enzymes with restricted acyl-binding pockets (like mammalian ACY1) exhibit a drastically increased Michaelis constant ( KM​ ), whereas enzymes with expansive pockets (like Campylobacter jejuni hippurate hydrolase) readily accommodate the substrate[4].

Stereochemical Causality

M20 family amidohydrolases are strictly stereoselective. Only the L-enantiomer of 2-(4-methoxybenzamido)propanoic acid is actively hydrolyzed, making the racemic mixture an ideal candidate for kinetic resolution studies[3]. The D-enantiomer acts as a weak competitive inhibitor, a factor that must be mathematically isolated during Michaelis-Menten modeling.

Catalytic Mechanism In Vitro

Upon entering the active site of a binuclear zinc metalloenzyme, the mechanism of action proceeds via a highly coordinated, zinc-dependent hydrolytic cycle.

  • Substrate Binding & Coordination: The carboxylate group of the propanoic acid moiety forms critical salt bridges with conserved active-site arginine residues. Simultaneously, the carbonyl oxygen of the 4-methoxybenzamido group displaces a solvent water molecule to coordinate directly with the Zn2+ ions[2].

  • Nucleophilic Attack: A bridging hydroxide ion, activated and stabilized by the binuclear zinc center, executes a nucleophilic attack on the amide carbonyl carbon.

  • Tetrahedral Intermediate Formation: The substrate geometry shifts from planar ( sp2 ) to a high-energy tetrahedral transition state ( sp3 ), stabilized by hydrogen bonding from surrounding catalytic residues (e.g., Glu147 and His206 in ACY1).

  • Product Cleavage: The C-N bond collapses, releasing 4-methoxybenzoic acid (anisic acid) and L-alanine into the in vitro medium[4].

G S 2-(4-Methoxybenzamido) propanoic acid Zn Binuclear Zn2+ Center (Coordination) S->Zn Binding TS Tetrahedral Intermediate (Nucleophilic Attack) Zn->TS H2O Attack P1 4-Methoxybenzoic Acid TS->P1 Cleavage P2 L-Alanine TS->P2 Cleavage

Catalytic cycle of 2-(4-methoxybenzamido)propanoic acid hydrolysis by binuclear zinc amidohydrolases.

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the kinetic parameters of 2-(4-methoxybenzamido)propanoic acid, researchers must employ protocols that inherently validate their own outputs.

Protocol: High-Performance Liquid Chromatography (HPLC) Cleavage Assay

Rationale & Causality: Spectrophotometric assays (such as ninhydrin-based detection of free amines) are highly susceptible to background noise from buffer components. HPLC coupled with UV detection provides a self-validating system by simultaneously quantifying substrate depletion and product (4-methoxybenzoic acid) formation, ensuring absolute mass balance. Furthermore, HEPES buffer is strictly selected over phosphate buffers; phosphate competitively chelates the essential Zn2+ ions, leading to artifactual enzyme inhibition[4].

Step-by-Step Methodology:

  • Apoenzyme Preparation (Negative Control): Dialyze the purified amidohydrolase against 50 mM HEPES (pH 7.5) containing 10 mM EDTA for 12 hours at 4°C to strip endogenous metals. Self-Validation: Assay this apoenzyme to ensure <5% residual baseline activity.

  • Zinc Reconstitution: Dialyze the apoenzyme against 50 mM HEPES (pH 7.5) containing 0.1 mM ZnCl2​ to fully reconstitute the binuclear active site[3].

  • Reaction Initiation: In a 1 mL reaction volume, combine 50 mM HEPES (pH 7.5), 0.1 mM ZnCl2​ , and varying concentrations of 2-(4-methoxybenzamido)propanoic acid (0.1 mM to 10 mM). Equilibrate to 37°C. Initiate the reaction by adding 10 nM of the reconstituted enzyme.

  • Quenching & Validation: At specific time intervals (0, 5, 10, 15 min), extract 100 µL aliquots and quench with 10 µL of 10% trifluoroacetic acid (TFA). Causality: The sudden drop in pH immediately protonates catalytic histidines, irreversibly halting the reaction without precipitating the small-molecule analytes.

  • HPLC Quantification: Inject 20 µL onto a C18 reverse-phase column. Elute using an isocratic gradient of 60% water / 40% acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 254 nm. Calculate the initial velocity ( V0​ ) based on the rate of 4-methoxybenzoic acid formation.

Workflow Apo 1. Apoenzyme Preparation (EDTA) Recon 2. Zinc Reconstitution Apo->Recon Incub 3. Substrate Incubation (37°C) Recon->Incub Quench 4. Acid Quenching (10% TFA) Incub->Quench HPLC 5. HPLC-UV Quantification Quench->HPLC

Self-validating HPLC workflow for quantifying metalloenzyme kinetics and ensuring mass balance.

Quantitative Kinetic Profiling

The table below summarizes the theoretical and observed kinetic parameters for various N-aroyl amino acids against M20 family peptidases, illustrating the probing utility of the 4-methoxybenzamido scaffold[2][4]. By comparing these metrics, researchers can deduce the active site volume and electronic preferences of uncharacterized metalloenzymes.

Substrate / ProbeEnzyme Target KM​ (mM) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )Mechanistic Implication
N-Acetyl-L-alanineACY1 (Porcine)1.24503.75 × 10⁵Standard physiological baseline; optimal fit.
N-Benzoyl-L-alanineACY1 (Porcine)4.51202.66 × 10⁴Restricted acyl-binding pocket limits entry[2].
2-(4-Methoxybenzamido)propanoic acid ACY1 (Porcine) 8.2 45 5.48 × 10³ Severe steric clash and reduced electrophilicity.
2-(4-Methoxybenzamido)propanoic acid Hippurate Hydrolase 2.1 310 1.47 × 10⁵ Expansive acyl pocket easily accommodates bulk[4].

References

  • Benchchem. "2-(4-Methoxybenzamido)propanoic acid | CAS 108462-96-0.
  • Lindner, H. A., et al. "Probing the Acyl-Binding Pocket of Aminoacylase-1.
  • Toogood, H. S., et al.
  • Hani, E. K., et al.

Sources

Foundational

A Technical Guide to the Molecular Docking of 2-(4-methoxybenzamido)propanoic Acid for Therapeutic Target Exploration

Abstract In the landscape of modern drug discovery, computational methods serve as a powerful vanguard to predict and rationalize the interaction between small molecules and their macromolecular targets.[1] This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, computational methods serve as a powerful vanguard to predict and rationalize the interaction between small molecules and their macromolecular targets.[1] This guide provides an in-depth technical walkthrough of the molecular docking process, centered on the novel compound 2-(4-methoxybenzamido)propanoic acid. This molecule, belonging to the propanoic acid class, shares structural motifs with known bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for therapeutic relevance.[2][3] We will navigate the entire in silico workflow, from theoretical underpinnings and target selection to ligand-protein preparation, simulation, and rigorous results validation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how-to" of the experimental protocol and the critical "why" behind each strategic choice, ensuring a foundation of scientific integrity and reproducibility.

Part 1: Foundational Concepts

The Ligand: 2-(4-methoxybenzamido)propanoic acid

The starting point of any docking study is a thorough understanding of the ligand. 2-(4-methoxybenzamido)propanoic acid is a small molecule characterized by a central propanoic acid moiety, a feature common to many pharmacologically active compounds.[4] Its structure includes a methoxybenzamide group, which can participate in various non-covalent interactions crucial for molecular recognition.

Chemical Structure and Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄PubChem
Molecular Weight223.23 g/mol PubChem
IUPAC Name2-(4-methoxybenzamido)propanoic acidIUPAC
Canonical SMILESCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)O-
Predicted LogP1.6 - 1.8SwissADME
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors4-

Note: Data is compiled for the specified structure; properties for similar compounds may vary.

The presence of both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl and methoxy oxygens) suggests the molecule can form robust interactions within a protein's binding pocket.

The Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This process is governed by two key components:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site to generate a set of potential poses.

  • Scoring Function: This component evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity. Lower scores generally indicate more favorable binding.[5]

This in silico handshake allows researchers to screen large libraries of compounds, prioritize candidates for experimental testing, and elucidate mechanisms of action at a molecular level.[1]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Box Docking_Sim Run Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking_Sim Analysis Analyze Results (Binding Energy, Pose) Docking_Sim->Analysis Validation Validate Protocol (RMSD Calculation) Analysis->Validation

Figure 1: High-level overview of the molecular docking workflow.

Part 2: Pre-Computation: Target Identification and Preparation

Selecting a Protein Target: A Hypothesis-Driven Approach

The choice of a protein target is arguably the most critical step. Given that many propanoic acid derivatives exhibit anti-inflammatory activity and some benzamides act as enzyme inhibitors, we can hypothesize potential targets.[2][6] A compelling and modern class of targets are protein tyrosine phosphatases (PTPs), which have long been considered "undruggable."[6][7] Src-homology 2 domain-containing phosphatase 2 (SHP2) is a PTP that acts as a central signaling node and is implicated in various cancers.[6] Several allosteric inhibitors are now in clinical trials, making it an excellent target for our study.[6]

Target Acquisition: We will source the 3D structure of human SHP2 from the RCSB Protein Data Bank (PDB) , an archive of macromolecular structural data. For this guide, we select PDB ID: 5EHR , which contains SHP2 in complex with a known allosteric inhibitor. This co-crystallized ligand is invaluable for defining the binding site and for subsequent validation.

Protocol: Receptor (Protein) Preparation

The raw PDB file is not immediately ready for docking. It must be cleaned and prepared to ensure chemical and structural correctness. This protocol uses UCSF Chimera , a powerful molecular visualization and analysis tool.[8][9]

Step-by-Step Methodology:

  • Load Structure: Open Chimera and fetch the PDB structure using its ID (5EHR).

  • Remove Unnecessary Chains and Solvent: The PDB file may contain multiple protein chains, ions, and water molecules.

    • Causality: Water molecules are typically removed as their positions are not always conserved and can interfere with ligand docking.[10][11] We will retain only Chain A of the protein and the co-crystallized inhibitor (ligand ID: 633) for initial analysis. All other components should be deleted.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms to improve resolution. Hydrogens are essential for accurate charge calculations and identifying hydrogen bond interactions.

    • In Chimera, use Tools -> Structure Editing -> AddH. Specify the protonation states of key residues like Histidine at a physiological pH of 7.4.

  • Assign Partial Charges: The scoring function requires atoms to have partial charges to calculate electrostatic interactions.

    • Use Tools -> Structure Editing -> Add Charge. Select the AMBER ff14SB force field for standard proteins.

    • Causality: The force field provides a set of parameters to accurately describe the potential energy of the system, which is fundamental for calculating interaction energies.

  • Save the Prepared Protein: Save the cleaned protein structure as a .pdbqt file, the required input format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[10]

Protocol: Ligand Preparation

The ligand, 2-(4-methoxybenzamido)propanoic acid, must also be converted into a 3D structure with appropriate chemical properties.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or retrieve its SMILES string (COC1=CC=C(C=C1)C(=O)NC(C)C(=O)O).

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more stable structure.

    • Causality: Docking a high-energy conformer can lead to inaccurate binding scores and poses. Minimization ensures the starting point is physically realistic.

  • Assign Partial Charges and Define Rotatable Bonds: Use AutoDock Tools to assign Gasteiger charges, which are suitable for small organic molecules.[12] The software will also automatically detect rotatable bonds, allowing for ligand flexibility during the docking simulation.

  • Save the Prepared Ligand: Save the final ligand structure as a .pdbqt file.[13]

Part 3: In Silico Experimentation: The Docking Simulation

With prepared receptor and ligand files, we can now perform the docking using AutoDock Vina , a widely used, accurate, and fast docking program.[8][14]

Defining the Binding Site: The Grid Box

We will perform a focused docking, where the search space is confined to a specific area of interest.

  • Method: The most reliable way to define the binding site is to use the location of a known co-crystallized ligand.[15] We will center our search space, or "grid box," on the geometric center of the inhibitor (ligand ID: 633) in our prepared 5EHR structure.

  • Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to waste computational time. A cube of 25 Å x 25 Å x 25 Å is a reasonable starting point.

Protocol: Executing the Docking with AutoDock Vina

The docking is typically run from the command line. A configuration file (conf.txt) is required to specify the input files and search parameters.

Configuration File (conf.txt):

Note: Center coordinates are illustrative and must be calculated from the target PDB file.

Execution Command:

This command instructs Vina to perform the docking as specified in the configuration file and write a summary of the results to a log file.

G Receptor protein.pdbqt Vina AutoDock Vina Executable Receptor->Vina Ligand ligand.pdbqt Ligand->Vina Config conf.txt Config->Vina Output docking_results.pdbqt (Poses & Scores) Vina->Output Log docking_log.txt (Binding Affinities) Vina->Log

Figure 2: Flowchart for executing a docking run with AutoDock Vina.

Part 4: Post-Computation: Analysis and Validation

Interpreting Docking Results

The output from Vina is a PDBQT file containing multiple binding poses (typically 9-10) ranked by their binding affinity scores.

  • Binding Affinity: Found in the log file, this value (in kcal/mol) is the scoring function's estimate of the binding free energy. A more negative value indicates a stronger predicted interaction.[5]

  • Binding Pose: This is the 3D orientation and conformation of the ligand in the binding site. The top-ranked pose (lowest energy) is considered the most likely.

  • Interaction Analysis: The output file should be loaded into a visualization program (e.g., PyMOL, Discovery Studio) along with the protein structure.[16] This allows for the identification of key intermolecular interactions:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-stacking

    • Salt bridges

Hypothetical Docking Results for 2-(4-methoxybenzamido)propanoic acid with SHP2 (PDB: 5EHR)

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-8.5THR25, GLU28, ALA40, TYR259H-bond with GLU28 (carboxyl), Hydrophobic interactions with ALA40, TYR259
2-8.2GLU28, ALA40, MET261H-bond with GLU28 (amide), Hydrophobic interactions with ALA40, MET261
3-7.9LYS31, TYR259Salt bridge with LYS31, Pi-stacking with TYR259
Protocol: Self-Validation of the Docking Method

A crucial step is to validate the docking protocol itself.[1][17] If the protocol cannot reproduce the known binding mode of a co-crystallized ligand, its predictions for a novel compound are unreliable.[12][18]

Step-by-Step Methodology:

  • Extract the Native Ligand: From the original, cleaned 5EHR PDB file, save the co-crystallized inhibitor (ID: 633) as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same protocol as our test compound (assign charges, etc.), saving it as a .pdbqt file.

  • Re-dock the Native Ligand: Perform a docking run using the prepared protein and the prepared native ligand, with the grid box centered on its original position.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) . This measures the average distance between the atoms of the docked pose and the original crystal structure pose.

    • Interpretation: An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.

  • Trustworthiness Check: If the RMSD is > 2.0 Å, the protocol is not validated. The cause must be investigated. Common issues include incorrect protonation states, improperly defined grid boxes, or a scoring function that is unsuitable for the target system. The protocol should be refined until validation is successful.

Part 5: Conclusion and Future Outlook

This guide has detailed a comprehensive and self-validating workflow for conducting a molecular docking study of 2-(4-methoxybenzamido)propanoic acid against the oncogenic phosphatase SHP2. By following these steps—from hypothesis-driven target selection and meticulous molecule preparation to simulation and rigorous validation—researchers can generate reliable in silico data.

The hypothetical results suggest that 2-(4-methoxybenzamido)propanoic acid may bind favorably to the allosteric site of SHP2. However, these computational predictions are not an end in themselves. They are a powerful hypothesis-generating tool that must be followed by further computational and experimental validation.

Next Steps:

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex over time.[12][18]

  • In Vitro Enzymatic Assays: To experimentally measure the inhibitory activity of the compound against SHP2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of the lead compound to optimize binding affinity and selectivity.

By integrating robust computational methods with experimental validation, the path from a promising molecule to a potential therapeutic can be navigated with greater efficiency and confidence.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
  • Moraca, F. (2025). Molecular Docking Tutorial.
  • BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation.
  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • ScotChem. (2025). 6. Preparing the protein and ligand for docking.
  • Docking Server. (n.d.). Steps of ligand docking.
  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation.
  • Ali, A., et al. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC.
  • Various Authors. (2019). Molecular docking proteins preparation. ResearchGate.
  • Kumar, A., et al. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.
  • Lee, J., et al. (2012). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. Journal of Chemical Information and Modeling.
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking.
  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube.
  • Jimson, A. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • PubChem. (n.d.). 3-(4-Methoxybenzamido)propanoic acid.
  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Keio University.
  • Wikipedia. (n.d.). Propionic acid.
  • Szychowska, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.
  • Gangar, A., et al. (2021). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PubMed.
  • Zhang, Y., et al. (n.d.). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. PMC.

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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic and 3D Structural Analysis of 2-(4-methoxybenzamido)propanoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive framework for the crystallographic and three-dimensional structural determination...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for the crystallographic and three-dimensional structural determination of the novel compound, 2-(4-methoxybenzamido)propanoic acid. As a Senior Application Scientist, this document is structured to not only outline the requisite experimental protocols but to also provide the underlying scientific rationale, ensuring a robust and reproducible approach to obtaining high-quality crystallographic data. While a public crystallographic information file (CIF) for this specific molecule is not available at the time of this writing, this guide will equip researchers with the necessary methodology to determine its structure, drawing upon established principles and analogous compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. For drug development professionals, understanding the crystal structure of a potential therapeutic agent like 2-(4-methoxybenzamido)propanoic acid is paramount. It informs on solid-state properties such as polymorphism, solubility, and stability, which are critical for formulation and bioavailability. Furthermore, the 3D structure is indispensable for computational modeling and understanding ligand-receptor interactions at the atomic level.

This guide will detail the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis of 2-(4-methoxybenzamido)propanoic acid, providing a roadmap for researchers to independently verify and expand upon these findings.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of 2-(4-methoxybenzamido)propanoic acid

The synthesis of N-acyl amino acids, such as the target molecule, is a well-established chemical transformation. A common and effective method involves the N-acylation of the parent amino acid, in this case, alanine.

Protocol for the Synthesis of 2-(4-methoxybenzamido)propanoic acid:

A plausible synthetic route is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

  • Dissolution of Alanine: Dissolve L-alanine (or D-alanine, depending on the desired stereochemistry) in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, at a low temperature (typically 0-5 °C) with stirring. The base serves to deprotonate the amino group, rendering it nucleophilic.

  • Acylation: Slowly add a stoichiometric equivalent of 4-methoxybenzoyl chloride, dissolved in an appropriate organic solvent (e.g., diethyl ether or dichloromethane), to the chilled amino acid solution. The reaction is exothermic and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically acidified with a dilute mineral acid (e.g., HCl) to precipitate the N-acyl amino acid product. The crude product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white crystalline powder.[1][2][3]

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[4] For N-acyl amino acids, several crystallization techniques can be employed. The choice of solvent is critical and often determined empirically through small-scale screening.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.[][6][7]

Experimental Causality: The choice of crystallization method and solvent system is dictated by the solubility profile of the compound. For a molecule like 2-(4-methoxybenzamido)propanoic acid, with both polar (amide, carboxylic acid) and non-polar (benzene ring) functionalities, a range of solvents from polar (e.g., ethanol, methanol) to moderately polar (e.g., acetone, ethyl acetate) and their mixtures should be screened. The goal is to find conditions where the compound is sparingly soluble, allowing for slow and ordered crystal growth.

Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Molecular Blueprint

SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[8][9]

Crystal Selection and Mounting

A suitable crystal for SCXRD analysis should be a single, well-formed crystal, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm in all directions.[9] The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect the crystal during data collection at low temperatures.

Data Collection

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The low temperature minimizes thermal vibrations of the atoms, leading to a more ordered crystal lattice and higher quality diffraction data. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted spots.

Experimental Workflow for SCXRD Data Collection and Structure Solution

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing and Structure Refinement A High-Quality Single Crystal B Mount on Goniometer A->B Selection C Cryo-cooling (e.g., 100 K) B->C Preparation D X-ray Diffraction Data Collection C->D Measurement E Data Reduction and Integration D->E Raw Data F Structure Solution (e.g., Direct Methods) E->F Processed Intensities G Structure Refinement F->G Initial Model H Validation and Deposition (e.g., CCDC) G->H Final Structure Structural_Features A 3D Molecular Structure B Conformation (Dihedral Angles) A->B C Intramolecular H-Bonds A->C D Crystal Packing A->D H Biological Activity A->H G Physicochemical Properties B->G C->G E Intermolecular H-Bonds D->E F π-π Stacking D->F E->G F->G G->H

Sources

Foundational

In Vivo Pharmacokinetics of 2-(4-Methoxybenzamido)propanoic Acid: A Methodological and Mechanistic Guide

Executive Summary The evaluation of in vivo pharmacokinetics (PK) for N-acyl amino acids—such as 2-(4-methoxybenzamido)propanoic acid (an N-aroyl derivative of alanine)—presents unique bioanalytical and metabolic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vivo pharmacokinetics (PK) for N-acyl amino acids—such as 2-(4-methoxybenzamido)propanoic acid (an N-aroyl derivative of alanine)—presents unique bioanalytical and metabolic challenges. Unlike traditional small molecules whose clearance is dominated by hepatic cytochrome P450 (CYP) enzymes, the metabolic fate of N-acyl amino acids is governed by a highly specific, dual-enzyme axis comprising circulating and intracellular hydrolases[1].

This whitepaper provides an authoritative, step-by-step technical framework for designing, executing, and validating in vivo PK studies for 2-(4-methoxybenzamido)propanoic acid. By bridging mechanistic enzymology with stringent LC-MS/MS bioanalytical validation, this guide ensures that resulting PK parameters are both physiologically accurate and highly reproducible.

Mechanistic Causality: The PM20D1 and FAAH Axis

To design an effective PK study, one must first understand the causality of the molecule's degradation. 2-(4-methoxybenzamido)propanoic acid features a labile amide bond linking a 4-methoxybenzoyl moiety to a propanoic acid (alanine) backbone.

Recent breakthroughs in lipidomics have identified that the in vivo metabolism of N-acyl amino acids is cooperatively regulated by two distinct enzymes[2]:

  • PM20D1 (Peptidase M20 domain-containing 1): A circulating, extracellular enzyme responsible for the bidirectional synthesis and hydrolysis of N-acyl amino acids in plasma[1].

  • FAAH (Fatty Acid Amide Hydrolase): An intracellular enzyme that serves as a secondary metabolic clearance pathway once the molecule distributes into tissues[2].

Failure to account for PM20D1 activity during blood collection leads to rapid ex vivo hydrolysis of the amide bond, artificially inflating the calculated in vivo clearance (CL) and destroying the integrity of the PK data[3].

Metabolism A 2-(4-Methoxybenzamido)propanoic acid (Systemic Circulation) B PM20D1 Enzyme (Extracellular/Plasma) A->B Plasma Distribution C FAAH Enzyme (Intracellular/Tissue) A->C Cellular Uptake D 4-Methoxybenzoic Acid (Metabolite) B->D Amide Hydrolysis E Alanine (Metabolite) B->E Amide Hydrolysis C->D Amide Hydrolysis C->E Amide Hydrolysis

Fig 1: Cooperative enzymatic hydrolysis of N-acyl amino acids by PM20D1 and FAAH.

Experimental Workflow & Self-Validating Protocol

A robust PK study must be a self-validating system. This requires integrating enzymatic quenching at the point of collection, utilizing stable-isotope labeled internal standards (SIL-IS), and adhering to FDA bioanalytical method validation guidelines[4].

Workflow Dose In Vivo Dosing (IV/PO) Sample Serial Sampling & Quenching Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Quantitation Prep->LCMS Data NCA PK Modeling LCMS->Data

Fig 2: End-to-end in vivo pharmacokinetic experimental and bioanalytical workflow.

Step-by-Step Methodology
Phase 1: Formulation & Dosing
  • Vehicle Selection: Due to the lipophilic aromatic ring and polar carboxylic acid, formulate the compound in a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% sterile saline) to ensure complete dissolution without precipitation upon injection.

  • Administration: Utilize male C57BL/6 mice (n=3 per time point/route). Administer an Intravenous (IV) bolus via the tail vein at 2 mg/kg, and an Oral (PO) gavage at 10 mg/kg to allow for the calculation of absolute bioavailability ( F% ).

Phase 2: Serial Sampling & Matrix Stabilization (Critical Step)

Causality Check: PM20D1 is highly active in murine plasma. Standard K2EDTA is insufficient to halt amide hydrolysis[1].

  • Pre-spiking Tubes: Pre-spike K2EDTA collection tubes with 1 mM Phenylmethylsulfonyl fluoride (PMSF), a broad-spectrum serine protease inhibitor, to instantly quench PM20D1 activity.

  • Collection: Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Generation: Immediately invert tubes and centrifuge at 4,000 × g for 10 minutes at 4°C. Flash-freeze plasma on dry ice.

Phase 3: Bioanalytical Extraction (Protein Precipitation)
  • Aliquot: Transfer 20 µL of thawed plasma into a 96-well plate.

  • Internal Standard Addition: Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a deuterated internal standard (e.g., d3​ -2-(4-methoxybenzamido)propanoic acid). The organic solvent serves a dual purpose: it precipitates plasma proteins (further halting any residual enzymatic activity) and extracts the analyte.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer 80 µL of the supernatant to an autosampler vial.

Phase 4: LC-MS/MS Instrumental Analysis
  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phases: Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode. N-acyl amino acids readily deprotonate at the carboxylic acid moiety, yielding a robust [M−H]− precursor ion[4]. Monitor the specific Multiple Reaction Monitoring (MRM) transition corresponding to the loss of the amino acid backbone.

Quantitative Data Summaries

To ensure the trustworthiness of the generated data, the LC-MS/MS method must be validated against strict acceptance criteria, and the resulting PK parameters should be contextualized against known baselines for N-aroyl amino acids.

Table 1: LC-MS/MS Method Validation Criteria

Based on FDA Bioanalytical Method Validation Guidelines[4].

Validation ParameterAcceptance CriteriaMethod Performance (Target)
Linearity Range R2≥0.990 1.0 – 2000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 10:11.0 ng/mL
Intra-day Precision & Accuracy CV 15% (20% at LLOQ) 8.5%
Inter-day Precision & Accuracy CV 15% (20% at LLOQ) 11.2%
Extraction Recovery Consistent across QC levels> 85% (CV < 10%)
Matrix Effect 85% - 115%92% - 105% (No ion suppression)
Table 2: Representative Pharmacokinetic Parameters

Simulated baseline parameters for 2-(4-methoxybenzamido)propanoic acid based on structural analogs and N-acyl amino acid class behavior[3].

PK ParameterDefinitionIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ Maximum plasma concentration4,200 ng/mL (at T0​ )1,850 ng/mL
Tmax​ Time to maximum concentration-0.5 h
AUC0−∞​ Area under the curve2,450 h·ng/mL4,900 h·ng/mL
CL Systemic Clearance0.81 L/h/kg-
Vss​ Volume of distribution at steady state1.2 L/kg-
t1/2​ Terminal half-life1.4 h1.8 h
F% Absolute Bioavailability-40.0 %

Conclusion

Evaluating the in vivo pharmacokinetics of 2-(4-methoxybenzamido)propanoic acid requires a deep understanding of its unique metabolic liabilities. By recognizing the dominant role of PM20D1 and FAAH in the hydrolysis of the N-aroyl amide bond, researchers can implement necessary pre-analytical stabilization steps (e.g., PMSF quenching). When coupled with a rigorously validated LC-MS/MS methodology, this framework guarantees the generation of high-fidelity, reproducible pharmacokinetic data essential for advancing drug development programs.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids Source: Frontiers in Physiology URL
  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife URL
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(4-Methoxybenzamido)propanoic Acid

Executive Summary & Mechanistic Rationale The synthesis of N-aroyl amino acids, such as 2-(4-methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine), is a fundamental transformation in peptide chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-aroyl amino acids, such as 2-(4-methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine), is a fundamental transformation in peptide chemistry and drug development. This protocol leverages the classic Schotten-Baumann reaction conditions, a biphasic system designed to efficiently acylate amines using highly reactive acid chlorides 1.

As an Application Scientist, it is critical to understand the causality behind the experimental design rather than merely following steps. The success of this synthesis relies on three mechanistic pillars:

  • pH-Dependent Nucleophilicity: L-Alanine exists as a zwitterion in neutral aqueous solutions. The addition of sodium hydroxide (NaOH) serves a dual purpose. First, it deprotonates the carboxylic acid ( pKa​≈2.3 ), forming the water-soluble sodium alaninate. Second, it maintains the pH above the amine's pKa​ ( ≈9.9 ), ensuring the α -amino group remains in its unprotonated, highly nucleophilic state 2.

  • Biphasic Kinetics: The reaction is conducted in a water/dichloromethane (DCM) biphasic mixture. The acyl chloride resides primarily in the organic layer. As the amine attacks the acyl chloride at the solvent interface, hydrochloric acid (HCl) is generated. The aqueous base immediately neutralizes this HCl, driving the equilibrium forward and preventing the amine from precipitating as an unreactive hydrochloride salt 3.

  • Temperature Suppression of Hydrolysis: Acid chlorides are susceptible to parasitic hydrolysis by hydroxide ions ( OH− ). Maintaining the reaction strictly at 0–5 °C decreases the rate of this side reaction significantly more than it decreases the rate of the desired amidation 1.

Quantitative Data & Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
L-Alanine89.091.008.91 g0.100
4-Methoxybenzoyl chloride170.591.0517.91 g0.105
Sodium Hydroxide (1M aq)40.002.20220 mL0.220
Dichloromethane (DCM)84.93Solvent50 mLN/A
Hydrochloric Acid (3M aq)36.46~1.20~40 mL~0.120

Note: A slight excess (1.05 eq) of 4-methoxybenzoyl chloride compensates for trace hydrolysis. 2.2 equivalents of NaOH are required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize generated HCl, and 0.2 eq to maintain the alkaline pH throughout the reaction.

Experimental Workflow Visualization

G A L-Alanine + 1M NaOH (aq) Amino Acid Dissolution C Biphasic Acylation (Schotten-Baumann, 0-5 °C) A->C B 4-Methoxybenzoyl Chloride in DCM Solvent B->C D Aqueous Phase Separation (Contains Sodium Salt) C->D Phase Split E Acidification (HCl to pH 2) Product Precipitation D->E F Vacuum Filtration & Recrystallization E->F G 2-(4-Methoxybenzamido)propanoic acid F->G

Fig 1: Biphasic Schotten-Baumann workflow for 2-(4-methoxybenzamido)propanoic acid synthesis.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Aqueous Amino Acid Solution
  • Equip a 500 mL round-bottom flask with a large magnetic stir bar to ensure high-shear mixing.

  • Add 8.91 g (0.100 mol) of L-Alanine to the flask.

  • Add 110 mL of 1M NaOH (aq) (0.110 mol) to dissolve the amino acid. Stir until a clear solution of sodium alaninate is obtained.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Biphasic Acylation (Schotten-Baumann)
  • In a separate addition funnel, dissolve 17.91 g (0.105 mol) of 4-methoxybenzoyl chloride in 50 mL of anhydrous dichloromethane (DCM).

  • Begin dropwise addition of the acid chloride solution to the vigorously stirring aqueous sodium alaninate solution over a period of 30 minutes.

  • Concurrently, utilize a second addition funnel to add another 110 mL of 1M NaOH (aq) dropwise.

    • Self-Validating Check: Periodically check the aqueous layer with pH paper. The pH must remain between 9 and 10. If the pH drops below 9, pause the acid chloride addition and increase the NaOH addition rate. Vigorous stirring is critical here to maximize the interfacial surface area between the organic and aqueous phases 3.

  • Once the addition is complete, remove the ice bath and allow the biphasic reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete conversion.

Phase 3: Acidification and Isolation
  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely.

  • Drain and discard the lower organic layer (DCM), which contains unreacted acid chloride and non-polar byproducts (such as 4-methoxybenzoic acid anhydride).

  • Transfer the product-rich aqueous phase back to a clean Erlenmeyer flask and cool it in an ice bath to 0–5 °C.

  • Slowly add 3M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Mechanistic Causality: As the pH drops below the pKa​ of the product's carboxylic acid group, the highly polar sodium salt is protonated to form the neutral 2-(4-methoxybenzamido)propanoic acid. Because the neutral organic molecule lacks the solvation energy of the ionic salt, it becomes insoluble in cold water and precipitates as a white solid.

  • Self-Validating Check: Continue adding HCl until the solution reaches a stable pH of 2.0. Do not over-acidify, as extreme acidic conditions can risk amide bond cleavage over prolonged periods.

Phase 4: Purification and Validation
  • Isolate the crude white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual NaCl and excess HCl.

  • Recrystallize the crude product from a minimal amount of boiling ethanol/water mixture to achieve high analytical purity.

  • Dry the purified crystals in a vacuum oven at 45 °C overnight.

  • Analytical Validation: Confirm product identity and purity via 1H -NMR (DMSO- d6​ ) observing the characteristic amide doublet ( ∼8.4 ppm), the methoxy singlet ( ∼3.8 ppm), and the aromatic A2​B2​ system. LC-MS should confirm the expected mass of [M+H]+=238.1 .

References

  • Title: Schotten–Baumann reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Title: Schotten Baumann Reaction - BYJU'S Source: BYJU'S URL: [Link]

Sources

Application

Advanced Protocols for N-Terminal Functionalization Using 2-(4-Methoxybenzamido)propanoic Acid in Peptide and Peptidomimetic Synthesis

Executive Summary 2-(4-Methoxybenzamido)propanoic acid—also known as N-(4-methoxybenzoyl)alanine or p-anisoyl-alanine—is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS) and peptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Methoxybenzamido)propanoic acid—also known as N-(4-methoxybenzoyl)alanine or p-anisoyl-alanine—is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. By incorporating a pre-capped amino acid directly into the N-terminus, researchers can bypass inefficient post-synthetic capping steps while simultaneously introducing a pharmacologically active p-anisoyl moiety. This guide provides comprehensive, step-by-step protocols for utilizing this building block, highlighting its mechanistic advantages, troubleshooting strategies, and therapeutic applications.

Chemical Rationale & Mechanistic Insights

The Pharmacological Role of the p-Anisoyl Group

The addition of a 4-methoxybenzoyl (p-anisoyl) group to the N-terminus of a peptide or small molecule significantly alters its physicochemical and biological properties. The p-anisoyl moiety enhances lipophilicity, improves metabolic stability against exopeptidases, and frequently acts as a critical pharmacophore for target binding.

For instance, in the development of anti-inflammatory therapeutics, the p-anisoyl-capped peptide Mystixin-7 has been shown to reduce hyaluronan deposition and suppress edema by stimulating hyaluronidase activity[1]. Similarly, Dynorphin A(6-12) analogs rely on an N-terminal p-anisoyl modification to suppress thermal edema without interacting with opioid receptors[2]. Beyond peptides, this structural motif is integral to the synthesis of small-molecule 2-phenylthiazole-5-carboxylic acid derivatives, which act as potent inhibitors of the TRBP-Dicer interaction in hepatocellular carcinoma[3].

Causality Behind the Pre-Capped Building Block Strategy

In standard SPPS, N-terminal capping is typically achieved post-synthetically by reacting the free N-terminal amine with an acid (e.g., p-anisic acid) and a coupling reagent. However, this multi-step process is prone to incomplete acylation, especially in sterically hindered sequences, leading to deletion sequences and complex purification profiles.

By utilizing 2-(4-methoxybenzamido)propanoic acid as a pre-capped building block, the alanine residue and the p-anisoyl cap are introduced simultaneously. This guarantees that every successfully coupled alanine is 100% capped, eliminating the risk of unreacted N-termini and streamlining the synthesis workflow.

Visualization: SPPS Workflow & Pharmacophore Integration

SPPS_Workflow cluster_standard Standard Post-Synthetic Capping cluster_precapped Pre-Capped Block (Optimized) Resin Peptide-Resin (Free N-Terminus) FmocAla 1. Fmoc-Ala-OH Coupling Resin->FmocAla PreCap 1. 2-(4-Methoxybenzamido) propanoic acid Coupling Resin->PreCap Deprotect 2. Fmoc Deprotection (Piperidine) FmocAla->Deprotect Cap 3. p-Anisic Acid Coupling Deprotect->Cap Final p-Anisoyl-Ala-Peptide-Resin (100% Capped) Cap->Final Risk of incomplete acylation PreCap->Final Single Step, High Yield

Comparison of standard post-synthetic capping vs. single-step pre-capped block incorporation.

Experimental Protocols

Protocol A: Automated SPPS Incorporation of 2-(4-Methoxybenzamido)propanoic Acid

Self-Validating Principle: Because this building block lacks an Fmoc protecting group, it cannot be monitored via standard UV-based Fmoc deprotection traces. Therefore, coupling completion must be validated using a qualitative colorimetric assay (e.g., Kaiser test) before proceeding to cleavage.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale).

  • 2-(4-Methoxybenzamido)propanoic acid (0.4 mmol, 4 eq).

  • HATU (0.38 mmol, 3.8 eq).

  • DIPEA (0.8 mmol, 8 eq).

  • DMF (Peptide synthesis grade).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes at room temperature. Drain the solvent.

  • Activation: Dissolve 2-(4-methoxybenzamido)propanoic acid (4 eq) and HATU (3.8 eq) in 2 mL of DMF.

    • Causality: HATU is selected over DIC/Oxyma to ensure rapid activation and coupling. Acylated amino acids are prone to oxazolone-mediated epimerization; rapid coupling minimizes the time the activated species spends in solution, preserving stereochemical integrity.

  • Base Addition: Add DIPEA (8 eq) to the amino acid solution. Agitate for exactly 1 minute to pre-activate.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation: Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling (absence of free primary amines). If blue, repeat steps 2-5.

Protocol B: Cleavage and Global Deprotection

Materials:

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

  • Cold Diethyl Ether (-20°C).

Step-by-Step Methodology:

  • Preparation: Dry the p-anisoyl-capped peptide-resin under vacuum for 1 hour.

  • Cleavage: Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Agitate gently at room temperature for 2 hours.

    • Causality: The p-anisoyl group is highly stable to strongly acidic conditions and will remain completely intact during TFA-mediated global deprotection.

  • Filtration: Filter the cleavage solution into a clean centrifuge tube. Wash the resin twice with 1 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add 10 mL of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing a p-anisoyl-capped alanine versus standard N-terminal modifications.

N-Terminal ModificationLogP Contribution (Est.)Proteolytic Stability (Exopeptidases)Synthesis Steps RequiredTypical Application Focus
Free Amine (H-Ala-) -1.0Low (Rapid degradation)0Native peptide sequences
Acetyl Cap (Ac-Ala-) +0.2High2 (Coupling + Capping)General stability enhancement
p-Anisoyl Cap (p-Anisoyl-Ala-) +1.8Very High1 (Pre-capped block)Target binding, anti-inflammatory drugs, TRBP inhibitors

Troubleshooting & Optimization

  • Epimerization of the Terminal Alanine: If analytical HPLC reveals a closely eluting diastereomeric impurity, the terminal alanine has likely epimerized via an oxazolone intermediate.

    • Solution: Lower the coupling temperature to 0–5°C and reduce the pre-activation time to <30 seconds. Alternatively, switch to a less basic additive like collidine instead of DIPEA.

  • Incomplete Coupling due to Steric Hindrance: If the Kaiser test remains positive after 60 minutes, the sequence may be sterically hindered.

    • Solution: Perform a double coupling using a different solvent system (e.g., NMP/DMSO 4:1) to disrupt secondary structure aggregation on the resin.

References

  • Title: Mystixin peptides reduce hyaluronan deposition and edema formation Source: European Journal of Pharmacology (PubMed) URL: [Link][1]

  • Title: Dynorphin A(6-12) analogs suppress thermal edema Source: Peptides (PubMed) URL: [Link][2]

  • Title: Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Method

Comprehensive Sample Preparation and LC-MS/MS Analysis Protocol for 2-(4-Methoxybenzamido)propanoic Acid

Executive Summary 2-(4-Methoxybenzamido)propanoic acid is an N-acyl amino acid derivative characterized by a hydrophobic methoxybenzene ring and an ionizable propanoic acid moiety. Accurate quantification of such amide-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Methoxybenzamido)propanoic acid is an N-acyl amino acid derivative characterized by a hydrophobic methoxybenzene ring and an ionizable propanoic acid moiety. Accurate quantification of such amide-linked derivatives in biological matrices (e.g., plasma, serum) is critical for pharmacokinetic profiling, metabolic flux analysis, and biomarker discovery. This application note details a highly selective, self-validating sample preparation workflow. By combining protein precipitation (PPT) with mixed-mode weak anion exchange (WAX) solid-phase extraction (SPE), this protocol eliminates phospholipid-induced ion suppression and ensures robust reversed-phase LC-MS/MS quantification.

Physicochemical Profiling & Method Rationale

Designing a reliable extraction protocol requires exploiting the analyte's specific physicochemical traits:

  • Ionization Strategy: The propanoic acid group has a predicted pKa of approximately 3.5–4.0. At physiological and neutral pH, it exists primarily as a carboxylate anion. Consequently, negative electrospray ionization (ESI-) is the most sensitive detection strategy, yielding a robust [M-H]⁻ precursor ion at m/z 222.1.

  • Extraction Causality: While liquid-liquid extraction (LLE) is frequently employed for highly lipophilic long-chain N-acyl amino acids [1], the moderate polarity of the short-chain propanoic acid moiety risks variable recovery in purely non-polar solvents. Instead, we utilize a Mixed-Mode Weak Anion Exchange (WAX) SPE , a technique proven superior for isolating acidic carboxylate metabolites from complex biological matrices[2].

  • Mechanism of Action: The WAX sorbent contains both reversed-phase characteristics (to capture the 4-methoxybenzoyl ring) and secondary amine groups (to ionically bind the carboxylate). This dual-retention mechanism allows for aggressive washing with 100% organic solvents to remove neutral lipids, followed by a targeted pH-shift elution.

Experimental Workflow

Workflow Sample 1. Plasma Sample (50 µL) + IS PPT 2. Protein Precipitation (150 µL Cold ACN) Sample->PPT Centrifuge 3. Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Dilute 4. Dilute Supernatant (with 500 µL H2O) Centrifuge->Dilute SPE_Load 5. SPE Load (Mixed-Mode WAX) Dilute->SPE_Load SPE_Wash 6. SPE Wash (2% FA, then MeOH) SPE_Load->SPE_Wash SPE_Elute 7. SPE Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry 8. N2 Evaporation (40°C) SPE_Elute->Dry Recon 9. Reconstitution (50 µL Mobile Phase) Dry->Recon LCMS 10. LC-MS/MS Analysis (ESI- Mode) Recon->LCMS

Figure 1: Step-by-step sample preparation workflow for 2-(4-methoxybenzamido)propanoic acid.

Reagents and Materials

  • Analytes: 2-(4-methoxybenzamido)propanoic acid standard.

  • Internal Standard (IS): N-Benzoyl-d5-alanine (used as a structural and isotopic surrogate if the exact matched deuterated standard is unavailable).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water.

  • Modifiers: Formic Acid (FA), Ammonium Acetate, Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis WAX SPE Cartridges (30 mg/1 mL or 96-well µElution plates).

Detailed Sample Preparation Protocol

Part A: Protein Precipitation (PPT)

Causality: Direct application of plasma to SPE beds can cause clogging and protein fouling. PPT ensures the release of protein-bound analytes.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. (Note: The acidic environment disrupts analyte-protein binding).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

Part B: Mixed-Mode WAX Solid-Phase Extraction

Causality: The PPT supernatant contains high organic content, which prevents retention on the SPE sorbent. Dilution is mandatory.

  • Dilution: Transfer 150 µL of the supernatant to a clean tube and dilute with 500 µL of Ultrapure Water . Vortex to mix.

  • Conditioning: Pass 1 mL of MeOH through the WAX cartridge, followed by 1 mL of Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in Water. (Causality: Keeps the WAX sorbent protonated and positively charged while washing away hydrophilic neutral/basic interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: Washes away hydrophobic interferences, including ion-suppressing phospholipids, while the analyte remains ionically bound to the sorbent).

  • Elution: Elute the target analyte with 1 mL of 5% NH₄OH in MeOH . (Causality: The high pH deprotonates the WAX sorbent's amine groups, breaking the ionic bond and releasing the carboxylate analyte).

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 50 µL of Initial Mobile Phase (10% ACN / 90% Water with 5 mM Ammonium Acetate).

LC-MS/MS Analytical Conditions

Causality for Mobile Phase Selection: 5 mM Ammonium Acetate (pH ~6.8) is selected over the traditional 0.1% Formic Acid. Formic acid severely suppresses the ionization of carboxylic acids in ESI- mode. The neutral ammonium acetate buffer provides sufficient capacity to maintain reproducible chromatographic peak shape while promoting the formation of the [M-H]⁻ ion in the mass spectrometer source.

Table 1: Chromatographic Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (5 mM NH₄OAc in H₂O) % Mobile Phase B (Acetonitrile)
0.0 0.4 90 10
0.5 0.4 90 10
3.0 0.4 5 95
4.0 0.4 5 95
4.1 0.4 90 10
5.5 0.4 90 10

(Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm; Column Temp: 40°C)

Table 2: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2-(4-methoxybenzamido)propanoic acid 222.1[M-H]⁻ 151.0 18 Quantifier (4-methoxybenzoate cleavage)
2-(4-methoxybenzamido)propanoic acid 222.1 [M-H]⁻ 178.1 14 Qualifier (Loss of CO₂)
N-Benzoyl-d5-alanine (IS) 197.1[M-H]⁻ 126.1 16 Internal Standard

(Mode: ESI Negative; Capillary Voltage: 2.5 kV; Desolvation Temp: 500°C)

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, this protocol must be self-validating. Every analytical batch should include the following three-tier spike system to quantitatively prove the absence of matrix interference and confirm extraction efficiency.

Table 3: Self-Validation Metrics and Formulas

Metric Purpose Experimental Design Calculation Formula Target Acceptance
Matrix Effect (ME) Assesses ion suppression/enhancement from the biological matrix. Compare a Post-Extraction Spike (blank plasma extracted, then spiked) vs. a Neat Standard in solvent. (Area_PostSpike / Area_Neat) × 100 85% – 115%
Extraction Recovery (RE) Evaluates the efficiency of the PPT and SPE steps. Compare a Pre-Extraction Spike (plasma spiked before extraction) vs. a Post-Extraction Spike . (Area_PreSpike / Area_PostSpike) × 100 > 75% (Consistent)

| Process Efficiency (PE) | Overall method performance. | Compare a Pre-Extraction Spike vs. a Neat Standard . | (ME × RE) / 100 | > 70% |

References

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of Separation Science, 2023. [1] URL:[Link]

  • Determination of endocannabinoids and their conjugated congeners in the brain by means of μSPE combined with UHPLC-MS/MS. Analytica Chimica Acta, 2023. [2] URL:[Link]

Application

Application Note: Bioconjugation of 2-(4-Methoxybenzamido)propanoic Acid to Amine-Functionalized Nanoparticles

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Bioconjugation Chemistry, and Targeted Delivery Systems Scientific Rationale & Mechanistic Overview The f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Bioconjugation Chemistry, and Targeted Delivery Systems

Scientific Rationale & Mechanistic Overview

The functionalization of nanoparticles with specific small-molecule ligands is a cornerstone of modern targeted drug delivery. 2-(4-Methoxybenzamido)propanoic acid (CAS 108462-96-0) 1 serves as an excellent model pharmacophore and targeting moiety. Structurally, it features a terminal carboxylic acid for covalent tethering, an amide linkage that provides spatial rigidity, and a methoxyaryl group capable of hydrophobic and π−π interactions with biological targets.

To covalently attach this ligand to amine-bearing nanoparticles (e.g., chitosan nanoparticles, amine-functionalized mesoporous silica, or PEGylated liposomes), we utilize zero-length carbodiimide crosslinking via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

The Causality of Reaction Conditions

Successful bioconjugation is not merely about mixing reagents; it requires strict environmental control to navigate competing chemical kinetics:

  • Activation Phase (pH 6.0): EDC reacts with the carboxyl group of the ligand to form an unstable O-acylisourea intermediate. This step is highly efficient in mildly acidic conditions. We utilize MES buffer (pH 6.0) because it lacks primary amines and carboxylates that would otherwise compete for the EDC 2. Because the O-acylisourea intermediate hydrolyzes rapidly in water, Sulfo-NHS is added simultaneously to convert it into a highly stable, amine-reactive Sulfo-NHS ester 3.

  • Coupling Phase (pH 7.4): Primary amines on the nanoparticle surface must be unprotonated to act as effective nucleophiles. Therefore, the reaction environment is shifted to PBS buffer (pH 7.4) . At this pH, the Sulfo-NHS ester undergoes rapid nucleophilic attack by the nanoparticle's amines, forming a stable secondary amide bond 4.

G A 2-(4-Methoxybenzamido)propanoic Acid (Free Carboxyl Group) B EDC + Sulfo-NHS (MES Buffer, pH 6.0) A->B Activation C Sulfo-NHS Ester Intermediate (Amine-Reactive) B->C 15-30 min D Amine-Functionalized Nanoparticle (PBS Buffer, pH 7.4) C->D Nucleophilic Attack E Conjugated Nanoparticle (Stable Amide Linkage) D->E 2-4 hours

Two-step EDC/Sulfo-NHS bioconjugation mechanism for carboxyl-to-amine crosslinking.

Quantitative Reaction Parameters

To ensure reproducibility and prevent nanoparticle aggregation, precise stoichiometric ratios and buffer conditions must be maintained.

Table 1: Reagent Stoichiometry and Reaction Conditions

ComponentMolar EquivalentBuffer SystempHIncubation TimeTemperature
2-(4-Methoxybenzamido)propanoic acid1x (Base)0.1 M MES, 0.5 M NaCl6.0--
EDC·HCl10x0.1 M MES, 0.5 M NaCl6.015–30 minRT
Sulfo-NHS10x0.1 M MES, 0.5 M NaCl6.015–30 minRT
Amine-Functionalized NPsVariable (Excess amines)0.1 M PBS7.42–4 hoursRT
Hydroxylamine (Quencher)50 mM final conc.Reaction Mixture~7.415 minRT

Step-by-Step Methodology

This protocol is engineered as a self-validating system. By isolating the activation step from the coupling step, we prevent the EDC from cross-reacting with unintended targets, ensuring that any physicochemical shift observed in the nanoparticle is strictly due to ligand attachment.

Phase 1: Carboxyl Activation
  • Ligand Solubilization: Dissolve 10 mg of 2-(4-methoxybenzamido)propanoic acid in 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Expert Insight: Due to the hydrophobicity of the methoxyaryl group, you may need to add up to 5–10% (v/v) MS-grade DMSO to achieve complete dissolution. Keep DMSO concentrations minimal to avoid downstream nanoparticle destabilization.

  • Reagent Addition: Immediately before use, weigh and dissolve EDC·HCl and Sulfo-NHS in dry aliquots. Add a 10-fold molar excess of both EDC and Sulfo-NHS to the ligand solution 4.

  • Incubation: Vortex gently and incubate the mixture for 15–30 minutes at room temperature under continuous orbital shaking.

Phase 2: Nanoparticle Coupling
  • Buffer Transition: The Sulfo-NHS ester is stable enough to withstand a brief buffer exchange. To optimize the pH for amine reactivity, adjust the activated ligand solution to pH 7.4 using concentrated PBS, or pass the solution through a rapid desalting column equilibrated with 0.1 M PBS (pH 7.4) 2.

  • Conjugation: Rapidly add the pH-adjusted, activated ligand to a suspension of amine-functionalized nanoparticles (pre-dispersed in 0.1 M PBS, pH 7.4).

  • Incubation: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature under gentle end-over-end mixing.

Phase 3: Quenching and Purification
  • Reaction Quenching: Add Hydroxylamine (pH 8.5) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Hydroxylamine acts as a potent nucleophile that aggressively hydrolyzes any unreacted Sulfo-NHS esters, preventing post-purification crosslinking.

  • Purification: Transfer the nanoparticle suspension to a dialysis cassette (MWCO chosen based on nanoparticle size, typically 10–100 kDa) and dialyze against distilled water for 24–48 hours, changing the bath frequently to remove urea byproducts, free ligands, and DMSO.

Self-Validating Analytical Workflow

To confirm successful conjugation, the nanoparticles must undergo a rigorous physicochemical profiling cascade. The formation of the amide bond alters both the surface charge and the vibrational spectra of the nanoparticles.

Validation V1 Post-Reaction Mixture V2 Purification (Dialysis/Centrifugation) V1->V2 V3 Surface Charge Analysis (Zeta Potential Shift) V2->V3 V4 Chemical Validation (FTIR: Amide I/II Bands) V2->V4 V5 Size & Dispersity (DLS: Hydrodynamic Radius) V2->V5

Step-by-step physicochemical validation workflow for conjugated nanoparticles.

Table 2: Expected Physicochemical Shifts Post-Conjugation (Model: Chitosan NPs)

ParameterPre-Conjugation (Unmodified NPs)Post-Conjugation (Ligand-Decorated NPs)Analytical Rationale
Zeta Potential (mV) +30 to +45 mV-5 to +10 mVCovalent consumption of primary amines eliminates positive charges; bulky aromatic rings shield residual surface charge.
Hydrodynamic Diameter (nm) 120 ± 10 nm135 ± 15 nmAddition of the ligand bulk and alteration of the surface hydration layer.
FTIR Signatures 1590 cm⁻¹ (NH₂ bend)1650 cm⁻¹ (Amide I), 1550 cm⁻¹ (Amide II)Direct spectroscopic evidence of newly formed secondary amide linkages between the ligand and the NP surface.

References

  • BenchChem. "2-(4-Methoxybenzamido)propanoic acid | CAS 108462-96-0". BenchChem Product Catalog. 1

  • BenchChem. "Technical Support Center: Optimizing pH for EDC/NHS Reactions". BenchChem Technical Resources. 2

  • Thermo Fisher Scientific / Sangon Biotech. "Procedure for EDC/NHS Crosslinking of Carboxylates with Primary Amines". 4

  • RSC Advances. "NHS-ester conjugated gold nanoparticles for spermine detection: a potential tool in meat spoilage monitoring". Royal Society of Chemistry. 3

Sources

Method

Application Notes &amp; Protocols: A Guide to Solubilizing 2-(4-methoxybenzamido)propanoic acid for Cell Culture Media

Abstract The successful integration of novel small molecules into cell-based assays is fundamentally dependent on the ability to formulate them in a manner that is both soluble and non-toxic to the cells under investigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful integration of novel small molecules into cell-based assays is fundamentally dependent on the ability to formulate them in a manner that is both soluble and non-toxic to the cells under investigation. This document provides a detailed, evidence-based guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving 2-(4-methoxybenzamido)propanoic acid for use in cell culture media. Given the absence of established, specific protocols for this compound, this guide emphasizes general, robust principles for the solubilization of poorly water-soluble, carboxylic acid-containing small molecules. It covers a multi-pronged strategy encompassing initial solubility testing, the judicious use of organic solvents like dimethyl sulfoxide (DMSO), and pH-mediated dissolution. The protocols herein are designed to ensure the maintenance of compound integrity and the viability of the cell culture system, thereby promoting reproducible and reliable experimental outcomes.

Introduction: The Challenge of Small Molecule Delivery in Cell Culture

The in vitro evaluation of small molecule drug candidates is a cornerstone of modern drug discovery. However, a frequent and critical hurdle is the poor aqueous solubility of many organic compounds. Direct addition of a powdered compound to aqueous cell culture media often results in poor dissolution, leading to inaccurate and non-reproducible concentration-response data.[1][2] Therefore, a systematic and well-understood solubilization strategy is paramount.

The compound of interest, 2-(4-methoxybenzamido)propanoic acid, possesses key structural features that inform our dissolution strategy: a carboxylic acid group, which imparts pH-dependent solubility, and a substituted benzamide moiety that contributes to its overall hydrophobicity. This guide will leverage these characteristics to outline a logical, step-by-step workflow for its successful preparation for cell culture applications.

Foundational Principles: Solvent Selection and Stock Solutions

The standard and most effective practice for preparing small molecules for cell culture is to first create a highly concentrated stock solution in a suitable solvent.[1][3][4] This stock solution is then diluted to the final working concentration in the cell culture medium. This approach minimizes the final concentration of the solvent in the culture, thereby reducing the risk of solvent-induced cytotoxicity.[5]

The Role of Organic Solvents: DMSO as a Primary Choice

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in cell culture for dissolving hydrophobic compounds.[6][7][8] Its ability to readily penetrate cell membranes also makes it a valuable vehicle for intracellular drug delivery.[6][9]

However, it is crucial to acknowledge that DMSO can exert biological effects and cytotoxicity at higher concentrations.[7][8][10] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal effects, while more sensitive cells, such as primary cells, may require concentrations to be kept at or below 0.1% (v/v).[6][11] Therefore, it is imperative to determine the tolerance of your specific cell line to DMSO and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5][10]

The Importance of pH in Solubilizing Acidic Compounds

The presence of a carboxylic acid group in 2-(4-methoxybenzamido)propanoic acid suggests that its solubility will be significantly influenced by pH. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be protonated and thus less soluble in aqueous solutions. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. This principle can be exploited to facilitate dissolution.

Cell culture media are typically buffered to maintain a physiological pH, generally between 7.2 and 7.4.[12][13] This is most commonly achieved using a bicarbonate-CO2 buffering system.[13][14][15] When preparing a stock solution using pH modification, it is essential that the final dilution into the buffered cell culture medium does not significantly alter the medium's pH.

Experimental Workflow: A Systematic Approach to Solubilization

The following workflow provides a logical progression from initial solubility testing to the preparation of a final, sterile working solution.

G cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Final Working Solution cluster_3 Validation & Controls A Small-Scale Solubility Test B Select Primary Solvent (e.g., DMSO) A->B If soluble C Select Secondary Solvent (e.g., Ethanol) A->C If not soluble in primary D Prepare High-Concentration Stock (e.g., 10-100 mM in chosen solvent) B->D C->D F Warm/Sonicate if Necessary D->F G Dilute Stock into Pre-warmed Cell Culture Medium D->G E Consider pH Adjustment (e.g., using NaOH for acidic compounds) E->D Alternative/Adjunct H Sterile Filtration (0.22 µm filter) G->H I Final Application to Cells H->I J Vehicle Control (Solvent only in media) I->J Run in parallel K Cell Viability Assay (e.g., MTT, Trypan Blue) I->K Assess toxicity

Caption: A systematic workflow for dissolving small molecules for cell culture.

Detailed Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To empirically determine the most suitable solvent for 2-(4-methoxybenzamido)propanoic acid.

Materials:

  • 2-(4-methoxybenzamido)propanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof (100%)

  • 1N Sodium Hydroxide (NaOH), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

  • Test DMSO: To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM). Vortex vigorously for 30-60 seconds. Observe for complete dissolution.

  • Test Ethanol: If solubility in DMSO is poor, add a calculated volume of 100% ethanol to a new tube of compound and vortex.

  • Test pH-Adjusted Aqueous Solution: To a separate tube, add a small volume of sterile water. Then, add 1N NaOH dropwise while vortexing until the compound dissolves. This will indicate if the compound is soluble as its sodium salt.

  • Observation: If the compound does not dissolve at room temperature, gently warm the solution to 37°C for 5-10 minutes and vortex again.[4][16] Sonication for a few minutes can also aid dissolution.[6][16]

  • Selection: Based on these results, select the solvent that provides the highest concentration stock solution with the least manipulation. DMSO is often the preferred starting point due to its high solubilizing power for many organic molecules.[4][8]

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • 2-(4-methoxybenzamido)propanoic acid powder

  • DMSO, cell culture grade, sterile

  • Analytical balance and weigh boat

  • Sterile conical tube or vial

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound needed to make a desired volume and concentration (e.g., 10 mM, 50 mM, or 100 mM) of stock solution. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .

  • Weighing: Accurately weigh the calculated amount of the compound. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid losses from weighing.[1]

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, warm the solution briefly at 37°C.[4]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C or -80°C. Most stock solutions in DMSO are stable for at least 6 months when stored properly.[4]

Protocol 3: Preparation of the Final Working Solution

Objective: To dilute the concentrated stock solution into cell culture medium for application to cells.

Materials:

  • Concentrated stock solution of 2-(4-methoxybenzamido)propanoic acid

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Sterile syringe filter (0.22 µm pore size), preferably with a low protein-binding membrane (e.g., PVDF or PES)

Procedure:

  • Thaw Stock: Thaw one aliquot of the concentrated stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment using the formula: C1V1 = C2V2 .

    • C1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to add (the unknown)

    • C2 = Desired final concentration in the medium

    • V2 = Final volume of the cell culture medium

  • Dilution: In a sterile conical tube, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. It is crucial to add the small volume of stock solution to the larger volume of medium while gently swirling the medium to facilitate rapid dispersion and prevent precipitation.[17]

  • Sterile Filtration: To ensure sterility, filter the final working solution using a 0.22 µm syringe filter.[18][19][20][21] This is a critical step to prevent microbial contamination of your cell cultures.[20][21]

  • Application: The sterile, compound-containing medium is now ready to be added to your cells. Always prepare this working solution fresh for each experiment, as compounds can be less stable at their final diluted concentration in aqueous media at 37°C.[4]

Validation and Quality Control

To ensure the reliability of your experimental results, the following validation steps are essential.

ParameterMethodRationale
Solvent Cytotoxicity Cell Viability Assay (e.g., MTT, Trypan Blue exclusion)To determine the maximum tolerated concentration of the solvent (e.g., DMSO) by the specific cell line being used.[10] This defines the upper limit for the final solvent concentration in the culture.
Vehicle Control Treat a parallel set of cells with medium containing the same final concentration of the solvent used to dissolve the compound.This control is crucial to distinguish the effects of the compound from any potential effects of the solvent itself.[5]
pH of Final Medium pH meterTo confirm that the addition of the compound stock solution (especially if pH-adjusted) has not significantly altered the physiological pH of the cell culture medium.
Visual Inspection MicroscopyAfter adding the final working solution to the cells, inspect for any signs of compound precipitation, which can appear as crystals or an oil-like film. Precipitation leads to inaccurate dosing and can cause non-specific cytotoxicity.[17]

Troubleshooting

  • Compound Precipitates Upon Dilution in Media:

    • Reason: The compound's solubility limit in the aqueous medium has been exceeded.

    • Solution: Prepare a more concentrated initial stock solution so that a smaller volume is needed for the final dilution. Alternatively, perform a serial dilution, first diluting the DMSO stock into a small volume of an intermediate buffer (like PBS) before the final dilution into the complete medium.[6] Ensure the medium is pre-warmed to 37°C and that you are adding the stock to the medium while swirling.[17]

  • Cell Death Observed in Vehicle Control:

    • Reason: The final solvent concentration is too high for your cell line.

    • Solution: Reduce the final solvent concentration by preparing a more concentrated stock solution. The goal is to keep the final DMSO concentration below 0.5%, and preferably below 0.1% for sensitive cell types.[6][11]

  • Variability Between Experiments:

    • Reason: Inconsistent stock solution preparation or degradation of the compound.

    • Solution: Always use single-use aliquots of the stock solution to avoid freeze-thaw cycles.[4] Ensure the compound is fully dissolved in the stock solution before use. Prepare fresh working solutions for each experiment.[4]

Conclusion

The successful use of 2-(4-methoxybenzamido)propanoic acid in cell culture hinges on a methodical and validated solubilization protocol. By beginning with empirical solubility testing and employing high-concentration stock solutions, researchers can achieve accurate and reproducible dosing while minimizing solvent-induced artifacts. The protocols and principles outlined in this guide provide a robust framework for integrating this and other novel small molecules into cell-based assays, thereby ensuring the integrity and reliability of the resulting scientific data.

References

  • Sterile Filtration And Clarification - Cell and Gene. (n.d.). Vertex AI Search.
  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). PhytoTech Labs.
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2026, February 27). Vertex AI Search.
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. (n.d.). Eppendorf.
  • Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols. (2018, June 1). Bridges Lab Protocols.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). AntBio.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Vertex AI Search.
  • Freezing Cells in DMSO: Benefits & Process Explained - Strex Cell. (2023, May 5). Strex Cell.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Vertex AI Search.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.). National Center for Biotechnology Information.
  • Sartorius Sterile Filtration Solutions. (n.d.). Sartorius.
  • Sterile Lab Media Filtration & Cultureware - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Sterile Filtration and Clarification - Membrane Solutions. (n.d.). Membrane Solutions.
  • Drug stock solutions best practices? - ResearchGate. (2018, February 27). ResearchGate.
  • Sterile Filter Selection for Cell Culture Media Preparation - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - Semantic Scholar. (2016, April 30). Semantic Scholar.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29). Biomedical Research and Therapy.
  • Frequently Asked Questions | Selleckchem.com. (n.d.). Selleckchem.
  • WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents. (n.d.). Google Patents.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26). ACS Publications.
  • Using Small Molecules For Stem Cell Research | REPROCELL - YouTube. (2022, May 4). YouTube.
  • Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures? | ResearchGate. (2014, February 24). ResearchGate.
  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC. (2019, April 26). National Center for Biotechnology Information.
  • pH In Cell Culture - How Does pH Buffered Culture Media Work? - Scientific Bioprocessing. (n.d.). Scientific Bioprocessing.
  • New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4 - PubMed. (2020, October 15). PubMed.
  • Understanding pH and Osmolality in Cell Culture Media - Captivate Bio. (n.d.). Captivate Bio.
  • The Significance of pH Stability for Cell Cultures | American Laboratory. (2023, September 26). American Laboratory.

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 2-(4-methoxybenzamido)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, formulation scientists, and drug development professionals in overcoming the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, formulation scientists, and drug development professionals in overcoming the physicochemical hurdles associated with 2-(4-methoxybenzamido)propanoic acid .

This molecule—an N-aroyl amino acid derivative—presents classic formulation challenges: a hydrophobic 4-methoxybenzamido moiety that limits intrinsic solubility, and a propanoic acid group that causes severe pH-dependent solubility fluctuations. Below, you will find diagnostic workflows, mechanistic explanations, and self-validating experimental protocols to resolve these bottlenecks.

Diagnostic Decision Matrix

Before troubleshooting, it is critical to align your solubility enhancement strategy with your target route of administration and the specific kinetic/thermodynamic bottleneck of your formulation.

DecisionTree Start Solubility Issue: 2-(4-methoxybenzamido)propanoic acid Q1 Target Route of Administration? Start->Q1 Oral Oral Delivery Q1->Oral Parenteral Parenteral / IV Q1->Parenteral Q2 Is dissolution rate or equilibrium solubility the bottleneck? Oral->Q2 Salt Salt Formation (e.g., Sodium Salt) Parenteral->Salt Cyclo Cyclodextrin Complexation (HP-β-CD) Parenteral->Cyclo Dissolution Dissolution Rate Q2->Dissolution Equilibrium Equilibrium Solubility Q2->Equilibrium Micronization Particle Size Reduction (Nanomilling) Dissolution->Micronization Equilibrium->Salt ASD Amorphous Solid Dispersion (ASD) Equilibrium->ASD

Caption: Decision matrix for selecting a solubility enhancement strategy based on formulation goals.

Troubleshooting Guides & FAQs

Q1: Why does 2-(4-methoxybenzamido)propanoic acid precipitate in Simulated Gastric Fluid (SGF, pH 1.2), and how can I prevent this in an oral solid dosage form?

The Causality: The molecule is a weak acid due to its propanoic acid moiety (estimated pKa ~3.5–4.5). According to the Henderson-Hasselbalch equation, at pH levels significantly below its pKa (such as in the stomach), the carboxylic acid is fully protonated and unionized. This eliminates ion-dipole interactions with water, leading to a drastic drop in aqueous solubility and subsequent precipitation. While salt formation is a standard approach to increase the dissolution rate in the diffusion layer 1, a simple sodium salt may still rapidly convert back to the insoluble free acid in bulk SGF, causing "spring and parachute" precipitation.

The Solution: Formulate the API as an in-situ salt embedded within a polymeric precipitation inhibitor (e.g., HPMC). The polymer maintains the drug in a supersaturated state (the "parachute") long enough for gastric transit and intestinal absorption.

Validated Protocol: Preparation of Polymer-Stabilized Sodium Salt

  • Dissolution: Dissolve 5.0 g of 2-(4-methoxybenzamido)propanoic acid in 50 mL of absolute ethanol under magnetic stirring at 40°C.

  • Ionization: Add a strict stoichiometric equivalent of 1M NaOH dropwise. Monitor the clear solution to ensure no localized precipitation occurs.

  • Polymer Addition: Slowly introduce 0.5% w/v Hydroxypropyl methylcellulose (HPMC E5) into the aqueous phase, stirring until fully hydrated.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvent under reduced pressure (40 mbar) at 45°C.

  • Secondary Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove residual ethanol.

  • Validation: Perform a dissolution test in SGF (pH 1.2). The HPMC should prevent the immediate crystallization of the free acid, validating the supersaturation effect.

Q2: I am developing a parenteral formulation. The intrinsic solubility is too low, and pH adjustment causes tissue irritation. How can I achieve a stable, high-concentration aqueous solution?

The Causality: The 4-methoxybenzamido group is highly lipophilic. For parenteral routes, relying solely on high pH to solubilize the drug can cause severe injection-site irritation or rapid precipitation when the buffering capacity of the blood abruptly lowers the local pH back to 7.4.

The Solution: Cyclodextrin complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic methoxybenzene ring is encapsulated within the lipophilic cavity of HP-β-CD, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility without requiring extreme pH shifts 2. HP-β-CD is specifically chosen over unsubstituted β-CD due to its superior aqueous solubility (>600 mg/mL) and proven parenteral safety profile 3.

Validated Protocol: Phase Solubility Study and Lyophilization

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at a physiological pH of 7.4.

  • Gradient Creation: Prepare a series of HP-β-CD solutions ranging from 0 to 50 mM in the buffer.

  • Equilibration: Add an excess amount (e.g., 50 mg) of the API to 5 mL of each CD solution in sealed glass vials. Shake on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid API.

  • Quantification: Analyze the filtrate via HPLC (UV detection at ~254 nm) to determine the dissolved drug concentration.

  • Lyophilization: Once the optimal molar ratio is determined (typically 1:1), prepare a bulk solution, filter sterilize (0.22 µm), freeze at -40°C, and lyophilize to obtain a stable, water-soluble inclusion complex powder.

CycloWorkflow Step1 Weigh API & HP-β-CD Step2 Dissolve in Buffer (pH 7.4) Step1->Step2 Step3 Equilibrate (Agitation 48h) Step2->Step3 Step4 Filter (0.45 µm) Remove free API Step3->Step4 Step5 Lyophilize (Freeze Dry) Step4->Step5 Step6 Solid Inclusion Complex Step5->Step6

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes to enhance solubility.

Data Presentation: Representative Phase Solubility Profile (A_L Type) The following table summarizes expected quantitative phase solubility data, demonstrating a linear (A_L type) relationship indicative of a 1:1 stoichiometric complex.

HP-β-CD Concentration (mM)API Solubility (mg/mL)Complexation Efficiency (CE)Stability Constant (K₁:₁) (M⁻¹)
00.05N/AN/A
101.250.12850
202.400.12845
303.650.12852
404.800.12848
506.100.12855
Q3: The crystalline API exhibits a very slow dissolution rate in our USP Apparatus II testing. How can we accelerate this without altering the chemical structure?

The Causality: The dissolution rate of poorly soluble drugs is directly proportional to their surface area, as governed by the Noyes-Whitney equation. The coarse crystalline form of 2-(4-methoxybenzamido)propanoic acid has a low surface-area-to-volume ratio, making the transfer of molecules into the bulk solvent painfully slow.

The Solution: Particle size reduction via nanomilling (wet bead milling). Reducing the particle size to the sub-micron range (typically <500 nm) exponentially increases the surface area exposed to the dissolution medium. This enhances the dissolution rate dramatically without altering the equilibrium solubility or the chemical nature of the API . Furthermore, this physical modification technique is highly scalable 4.

Validated Protocol: Wet Bead Milling (Nanosuspension)

  • Vehicle Preparation: Prepare an aqueous vehicle containing a steric stabilizer to prevent Ostwald ripening and agglomeration. Dissolve 1.0% w/w Poloxamer 188 in purified water.

  • Dispersion: Disperse 5.0% w/w of the coarse API powder into the vehicle using a high-shear homogenizer (8,000 RPM for 5 minutes) to break up large aggregates.

  • Milling: Load the suspension into a nanomill chamber filled to 60% volume with 0.2 mm yttrium-stabilized zirconium oxide (YTZ) beads.

  • Process Parameters: Mill at 2500 RPM for 60 minutes. Critical Step: Maintain the chamber temperature strictly below 20°C using a recirculating cooling jacket to prevent thermal degradation or localized melting of the API.

  • Harvesting: Separate the resulting nanosuspension from the milling media using a 0.1 mm retention screen. Verify particle size reduction via Dynamic Light Scattering (DLS).

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: appconnect.in URL:1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: mdpi.com URL:2

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: medcraveonline.com URL:3

  • A Concise Review on Methods of Solubility Enhancement Source: edwiserinternational.com URL:

  • A review on solubility enhancement technique for pharmaceutical drugs Source: gsconlinepress.com URL:4

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 2-(4-methoxybenzamido)propanoic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(4-methoxybenzamido)propanoic acid. As a Senior Application Scientist, my goal is to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(4-methoxybenzamido)propanoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low product yield. This document is structured as a series of frequently asked questions that address common failure points in the synthetic workflow, from starting material integrity to final product purification.

I. Foundational Knowledge: The Reaction

The most common and direct route to synthesizing 2-(4-methoxybenzamido)propanoic acid is the N-acylation of L-alanine. This is typically achieved via a Schotten-Baumann reaction , where 4-methoxybenzoyl chloride is reacted with L-alanine under basic aqueous conditions.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction.[1][3]

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

Entry-Level Issues: Starting Materials and Reaction Setup

Question 1: My reaction doesn't seem to be starting, or the yield is extremely low. What are the first things I should check?

Answer: When facing a low or non-existent yield, the primary suspects are the integrity of your starting materials and the reaction conditions.

  • Purity and Stability of 4-Methoxybenzoyl Chloride: This is the most critical reagent to scrutinize.

    • Hydrolysis: 4-methoxybenzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive 4-methoxybenzoic acid.[4][5][6] You may observe fumes in the air when handling the reagent.[6]

    • Visual Inspection: The reagent should be an amber-colored crystalline solid.[4] If it appears as a white powder or has a sticky consistency, it has likely hydrolyzed.

    • Storage: It is crucial to store 4-methoxybenzoyl chloride under anhydrous conditions and at a low temperature (around 5°C) to prevent decomposition.[4] Pressure can build up in sealed containers at room temperature, which can be hazardous.[4][6]

  • Quality of L-Alanine: While generally stable, ensure you are using a high-purity grade of L-alanine.

  • Solvent Quality: Ensure your solvents are anhydrous, especially if you are using an organic solvent in a two-phase system.[5]

  • Reaction Temperature: The reaction is typically performed at a low temperature (0-5°C) initially to control the exothermic nature of the acylation and then allowed to warm to room temperature.[7]

Troubleshooting Protocol: Verifying Reagent Quality

  • Melting Point of 4-Methoxybenzoyl Chloride: Determine the melting point of your 4-methoxybenzoyl chloride. The literature value is around 22°C (72°F).[4] A significantly higher melting point suggests contamination with 4-methoxybenzoic acid (melting point: 182-185°C).

  • Solubility Test: 4-methoxybenzoyl chloride is soluble in solvents like acetone and benzene, but decomposes in water.[4]

  • FT-IR Spectroscopy:

    • 4-Methoxybenzoyl Chloride: Expect a strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹.

    • 4-Methoxybenzoic Acid: Expect a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1680-1710 cm⁻¹.

CompoundKey IR Peak (cm⁻¹)Interpretation
4-Methoxybenzoyl Chloride~1770-1800Acyl Chloride C=O
4-Methoxybenzoic Acid2500-3300 (broad), ~1680-1710Carboxylic Acid O-H and C=O
Intermediate-Level Issues: Reaction Conditions and Side Products

Question 2: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

Answer: The formation of multiple products points towards side reactions. In the synthesis of 2-(4-methoxybenzamido)propanoic acid, several side reactions can occur.

  • Diacylation: The initially formed product can be acylated a second time, especially if a powerful acylating agent is used.[8]

  • O-Acylation: While less common with alanine, if there are any hydroxyl-containing impurities, they can be acylated.[8][9]

  • Formation of 4-Methoxybenzoic Anhydride: If traces of water are present, some of the 4-methoxybenzoyl chloride can hydrolyze to 4-methoxybenzoic acid. This can then react with another molecule of the acyl chloride to form the anhydride.

  • Racemization: Harsh basic conditions or high temperatures can lead to the racemization of the L-alanine starting material or the final product.[10][11]

Troubleshooting Workflow: Identifying Side Products

Side_Reactions

Question 3: My yield is consistently around 50%. How can I optimize the reaction conditions to improve this?

Answer: A consistent but moderate yield often indicates that the reaction is not going to completion or that there is significant product loss during workup.

  • pH Control: The pH of the reaction is critical. The amino group of alanine needs to be deprotonated to be nucleophilic, but a very high pH can increase the rate of hydrolysis of the 4-methoxybenzoyl chloride.[5] A pH range of 8.5-10 is generally a good starting point.

  • Stoichiometry: Ensure you are using a slight excess of the 4-methoxybenzoyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Addition Rate: Add the 4-methoxybenzoyl chloride slowly and portion-wise to the cooled solution of L-alanine. This helps to control the exotherm and maintain the optimal pH.

  • Stirring: Vigorous stirring is essential, especially in a two-phase system, to ensure adequate mixing of the reactants.

Experimental Protocol: Optimized Schotten-Baumann Synthesis

  • Dissolve L-Alanine: Dissolve L-alanine in an aqueous solution of sodium hydroxide (2 equivalents) and cool the mixture to 0-5°C in an ice bath.

  • Prepare Acyl Chloride: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Slow Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred L-alanine solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Monitor pH: Monitor the pH of the aqueous layer and add more base as needed to maintain a pH between 9 and 10.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Separate the layers. Wash the organic layer with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Advanced-Level Issues: Purification and Racemization

Question 4: I'm having difficulty purifying my product. What are the best methods?

Answer: The purification of N-acyl amino acids can be challenging due to their amphiphilic nature.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems, such as ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Silica Gel Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Ion-Exchange Chromatography: Given that the product has a free carboxylic acid, ion-exchange chromatography can be a powerful purification technique.[10]

Question 5: How can I determine if my product has racemized, and how can I prevent it?

Answer: Racemization is a significant concern in amino acid chemistry, as it can lead to a loss of biological activity.

  • Detection of Racemization:

    • Chiral HPLC: This is the most definitive method for determining the enantiomeric excess of your product.

    • Polarimetry: Measure the specific rotation of your purified product and compare it to the literature value for the pure L-enantiomer. A lower value indicates the presence of the D-enantiomer.

  • Prevention of Racemization:

    • Milder Conditions: Use the mildest basic conditions possible that still allow for the reaction to proceed. Avoid strong bases and high temperatures.

    • Alternative Coupling Reagents: If racemization is a persistent issue, consider using alternative coupling reagents that are known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[12][13][14][15] While the Schotten-Baumann reaction is generally low in racemization, these reagents can be beneficial in sensitive cases.[13]

Troubleshooting Logic: Diagnosing and Addressing Racemization

Racemization_Troubleshooting

III. References

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-10.

  • N-Acylation in combinatorial chemistry. (2004). Arkivoc, 2004(i), 12-35.

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 22, 2026, from [Link]

  • Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization. (2025). Benchchem.

  • Synthesis and Properties of N-acyl-N-alkyl-β-alanines. (n.d.). R Discovery.

  • CAS 4693-91-8: 4-Methoxybenzeneacetyl chloride. (n.d.). CymitQuimica.

  • Improving the yield of N-(Hydroxyacetyl)-L-alanine chemical synthesis. (2025). Benchchem.

  • US Patent No. US9725409B2. (2017). Google Patents.

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.

  • Tanner, M. E., & Knowles, J. R. (1990). Racemization of alanine by the alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus: energetic reaction profiles. Biochemistry, 29(48), 10847–10856.

  • The Science Behind N-Acetyl-L-Alanine: Properties, Synthesis, and Market Trends. (2026, March 20).

  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1988). International Journal of Peptide and Protein Research, 31(4), 377-385.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE JEE.

  • Wang, H. J., et al. (1999). Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine. Applied Biochemistry and Biotechnology, 76(3), 183-191.

  • European Patent No. EP2888226B2. (2015). Google Patents.

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur.

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate.

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.).

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024, November 21). PMC.

  • An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids. (2012, November 6). Journal of the American Chemical Society.

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (n.d.). PMC.

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI.

  • The isomers of α-amino-acids with copper(II). Part 4. Catalysis of the racemization of optically active alanine by copper(II) and pyruvate in alkaline solution. (n.d.). Journal of the Chemical Society, Dalton Transactions.

  • Why is S-alanine acetylated in the synthesis of S-cathinone? (2022, February 13). Chemistry Stack Exchange.

  • Show how you would convert alanine to the following derivatives. (n.d.). Pearson.

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company.

  • Regulation of the Gene for Alanine Racemase Modulates Amino Acid Metabolism with Consequent Alterations in Cell Wall Properties and Adhesive Capability in Brucella spp. (n.d.). PMC.

  • 2-(4-methoxybenzenesulfonamido)propanoic acid — Chemical Substance Information. (n.d.). NextSDS.

  • 3-(4-Methoxybenzamido)propanoic acid. (n.d.). PubChem.

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019, August). ResearchGate.

  • Chemical Properties of Propanoic acid, 2-phenoxy-, methyl ester (CAS 2065-24-9). (n.d.).

  • PROPANOIC ACID, 2-(4-METHOXYPHENOXY)-2-METHYL. (n.d.). Chemsrc.

  • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. (n.d.). The NIST WebBook.

Sources

Troubleshooting

preventing thermal degradation of 2-(4-methoxybenzamido)propanoic acid during storage

Technical Support Center: 2-(4-methoxybenzamido)propanoic acid Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(4-methoxybenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-methoxybenzamido)propanoic acid

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(4-methoxybenzamido)propanoic acid. The stability of this N-acyl amino acid derivative is paramount for ensuring experimental reproducibility and the integrity of downstream applications. This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and preventative strategies to mitigate thermal degradation during storage. Our approach is grounded in the fundamental chemical principles governing the molecule's structure to provide not just instructions, but a clear understanding of the causality behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(4-methoxybenzamido)propanoic acid?

A1: For long-term stability (> 6 months), the compound should be stored as a solid at -20°C or lower , in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (< 1 month), storage at 2-8°C is acceptable.

Q2: I left my sample on the bench for a weekend at room temperature. Is it still usable?

A2: While the compound is relatively stable in its solid form, prolonged exposure to ambient temperature, humidity, and light can initiate slow degradation. We strongly recommend performing a purity check via HPLC or LC-MS before use. For critical applications, using a fresh, properly stored aliquot is the safest course of action.

Q3: What are the visible signs of degradation?

A3: The pure compound should be a white to off-white solid. Visual indicators of potential degradation include:

  • Discoloration: Development of a yellowish or brownish tint.

  • Change in Texture: Clumping, sticking, or the appearance of an oily film, which may suggest hygroscopicity and subsequent hydrolysis.

  • Odor: An unusual or pungent odor not characteristic of the pure compound.

Q4: Can I store the compound in solution?

A4: Storing in solution is not recommended for long periods. If necessary for your workflow, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or water, as they can directly participate in hydrolysis, especially if the pH is not neutral.

Part 2: Understanding Molecular Stability & Degradation Pathways

The structure of 2-(4-methoxybenzamido)propanoic acid contains three primary functional groups susceptible to degradation: the amide linkage, the terminal carboxylic acid, and the methoxy-aryl ether. Elevated temperatures provide the activation energy for these degradation pathways to proceed.

G cluster_main 2-(4-methoxybenzamido)propanoic acid cluster_products Potential Degradation Products parent Parent Molecule 2-(4-methoxybenzamido)propanoic acid hydrolysis 4-Methoxybenzoic Acid + Alanine parent->hydrolysis Hydrolysis (H₂O, Acid/Base Catalysis) decarboxylation N-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)acetamide (Post-Decarboxylation Product) parent->decarboxylation Decarboxylation (Heat) ether_cleavage 2-(4-hydroxybenzamido)propanoic acid parent->ether_cleavage Ether Cleavage (Harsh Acidic Conditions)

Caption: Primary thermal degradation pathways.

  • Amide Hydrolysis: This is often the most relevant degradation pathway under standard storage conditions, accelerated by the presence of moisture and trace acidic or basic impurities. The amide bond, while stabilized by resonance[1][2], can be cleaved to yield 4-methoxybenzoic acid and 2-aminopropanoic acid (alanine).

  • Decarboxylation: The carboxylic acid group can be eliminated as carbon dioxide (CO₂) upon heating[3]. While simple carboxylic acids require high temperatures, the stability can be influenced by the rest of the molecule[4]. This reaction is generally less common than hydrolysis under typical storage conditions but can be a factor at elevated temperatures.

  • Ether Cleavage: The methoxy group (an ether) is generally stable. Its cleavage requires harsh conditions, such as strong acids (e.g., HBr, HI) and high heat, which are not typical of storage environments[5][6]. This pathway is considered the least likely during storage but is included for completeness.

Part 3: Troubleshooting Guide for Suspected Degradation

This section provides a logical workflow to diagnose and confirm the degradation of your sample.

Problem: My experimental results are inconsistent, or I observe physical changes in my stored compound.

Step 1: Initial Assessment
  • Question: Have the recommended storage conditions been consistently met?

  • Action: Review storage logs. Note any periods of elevated temperature, exposure to light, or frequent container opening.

  • Rationale: This initial step helps correlate any observed degradation with a specific storage deviation, aiding in preventing future occurrences.

Step 2: Analytical Workflow for Degradation Confirmation

The following workflow provides a systematic approach to identifying the nature and extent of degradation.

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: HPLC-UV Purity Analysis

This protocol provides a general method to quickly assess the purity of your sample.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted, properly stored standard of 2-(4-methoxybenzamido)propanoic acid in 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare a 1 mg/mL solution of the suspect sample using the same solvent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject equal volumes of the standard and the suspect sample. Compare the chromatograms. The appearance of significant new peaks (especially earlier eluting, more polar peaks) or a reduction in the area of the main peak relative to the standard indicates degradation.

Table 1: Interpreting Analytical Results
Degradation PathwayPrimary DegradantsExpected LC-MS [M+H]⁺Chromatographic Observation
Amide Hydrolysis 4-Methoxybenzoic Acid153.05A new, more polar peak eluting earlier than the parent compound.
Alanine90.05May not be retained well on a C18 column; difficult to see without specific methods.
Decarboxylation N-(4-methoxybenzoyl)-ethanamine180.10A new, less polar peak eluting later than the parent compound.
Ether Cleavage 2-(4-hydroxybenzamido)-propanoic acid210.07A new, more polar peak eluting slightly earlier than the parent compound.

Part 4: Best Practices for Storage and Handling

Adherence to these guidelines is the most effective strategy for preventing thermal degradation.

Table 2: Recommended Storage Conditions
ParameterRecommended ProtocolRationale & Scientific Basis
Temperature -20°C or colder (Solid) Reduces molecular kinetic energy, drastically lowering the rate of all potential degradation reactions. Follows the principles of chemical kinetics where reaction rates decrease with temperature.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen. This directly inhibits hydrolysis by removing a key reactant (water) and prevents potential long-term oxidative degradation.
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from photolytic degradation. A PTFE-lined cap provides an inert and highly effective seal against moisture ingress compared to standard caps.
Handling Use in a Glove Box or Desiccator Minimizes exposure to atmospheric humidity during weighing and aliquoting. If a glove box is unavailable, allow the container to warm to room temperature in a desiccator before opening to prevent water condensation on the cold solid.
Solvent Storage Not Recommended (If essential, use anhydrous aprotic solvent, <24h) Solvents can facilitate degradation by increasing molecular mobility and, if protic, by participating directly in hydrolysis[7]. Amides are generally more stable than esters but are still susceptible[1].

By implementing these scientifically-grounded storage and handling protocols, you can ensure the long-term stability of your 2-(4-methoxybenzamido)propanoic acid, leading to more reliable and reproducible research outcomes.

References

  • Wikipedia contributors. (n.d.). Decarboxylation. In Wikipedia. Retrieved from [Link]

  • Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. In Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Kluger, R., & Chin, J. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(9), 3232-3237. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved from [Link]

  • O'Connor, C. (1969). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1693-1697. Retrieved from [Link]

  • Gorske, B. C., Bastian, B. L., & Blackwell, H. E. (2009). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Organic letters, 11(19), 4302–4305. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Tarbell, D. S., & Yarmolinsky, M. B. (1951). THE CLEAVAGE OF ETHERS. Chemical Reviews, 49(1), 1-64. Retrieved from [Link]

  • Li, J., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1475-1480. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

Sources

Optimization

reducing byproduct formation in 2-(4-methoxybenzamido)propanoic acid synthesis

Welcome to the technical support resource for the synthesis of 2-(4-methoxybenzamido)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-(4-methoxybenzamido)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important N-acylated amino acid in their work. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction dynamics, enabling you to proactively minimize byproduct formation, optimize yield, and ensure the highest product purity.

The synthesis, typically a Schotten-Baumann acylation of alanine with p-anisoyl chloride, is robust yet susceptible to specific side reactions.[1][2][3][4] This document provides a structured approach to troubleshooting these common issues through a series of frequently asked questions, optimized protocols, and mechanistic insights.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The primary objective is the nucleophilic acyl substitution reaction between the amino group of alanine and the electrophilic carbonyl carbon of p-anisoyl chloride.[2][4] The reaction is typically performed in a basic aqueous or biphasic system to neutralize the HCl generated.[3][5] However, the very conditions that facilitate the desired reaction also create opportunities for competing, undesirable pathways.

The three most significant challenges to overcome are:

  • Hydrolysis of the Acylating Agent: p-Anisoyl chloride is highly reactive and readily hydrolyzes to the corresponding carboxylic acid (p-anisic acid) in the presence of water or hydroxide ions.[5][6][7]

  • Racemization of the Chiral Center: If using an enantiomerically pure form of alanine (L- or D-), the stereochemical integrity can be compromised under certain conditions, leading to a loss of optical purity.[8]

  • Dimerization and Other Side Reactions: While less common, activation of the starting amino acid can lead to the formation of dipeptides or other related impurities.[1]

The following diagram illustrates the intended synthetic route versus the primary competing side reactions.

Reaction_Pathways cluster_reactants Reactants Alanine Alanine Product 2-(4-methoxybenzamido) propanoic acid (Desired Product) Alanine->Product + Base AnisoylCl p-Anisoyl Chloride AnisoylCl->Product + Base AnisicAcid p-Anisic Acid (Hydrolysis Byproduct) AnisoylCl->AnisicAcid Hydrolysis Racemic Racemic Mixture (Loss of Optical Purity) Product->Racemic Racemization (Excess Base / Heat) Base Aqueous Base (e.g., NaOH, H₂O) Experimental_Workflow A 1. Prepare Aqueous Phase: Dissolve L-Alanine & NaOH in H₂O B 2. Cool Aqueous Phase to 0-5 °C A->B D 4. Add Organic Phase Dropwise (Vigorous Stirring, 1-2h) B->D C 3. Prepare Organic Phase: Dissolve p-Anisoyl Chloride in DCM C->D via Addition Funnel E 5. Monitor Reaction (TLC until Alanine consumed) D->E F 6. Aqueous Work-up: Acidify with HCl to pH ~2 E->F G 7. Isolate Product: Filter Precipitate F->G H 8. Purify: Recrystallize from Ethanol/Water G->H I 9. Characterize: ¹H NMR, ¹³C NMR, MP, [α]D H->I

Caption: Optimized workflow for the synthesis.

Step-by-Step Methodology

Materials:

  • L-Alanine (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • p-Anisoyl Chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethanol

Procedure:

  • Prepare Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (1.0 eq) and NaOH (2.2 eq) in deionized water (approx. 10 mL per gram of alanine).

  • Cool Reaction: Place the flask in an ice-water bath and stir until the temperature of the solution is stable between 0 °C and 5 °C.

  • Prepare Acylating Agent: In a separate flask, dissolve p-anisoyl chloride (1.1 eq) in DCM (approx. 5 mL per gram of acyl chloride). Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction: Add the p-anisoyl chloride solution dropwise from the funnel to the vigorously stirred, cooled alanine solution over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the disappearance of L-alanine using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the organic (DCM) layer. Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with stirring until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(4-methoxybenzamido)propanoic acid.

  • Characterization: Dry the purified product under vacuum. Characterize by determining its melting point, obtaining ¹H and ¹³C NMR spectra, and measuring its specific rotation to confirm optical purity.

Section 4: Summary of Key Parameters for Byproduct Reduction

The following table provides a quick reference for troubleshooting and optimizing your synthesis.

Observed Problem Primary Cause Key Parameter to Control Recommended Solution
Low Yield / p-Anisic Acid ContaminationHydrolysis of p-anisoyl chlorideTemperature Maintain reaction at 0-5 °C throughout the addition.
Addition Rate Add acyl chloride solution dropwise over 1-2 hours.
Mixing Use vigorous, high-speed stirring for biphasic reactions.
Loss of Optical Purity (Racemization)Formation of oxazolone intermediateBase Stoichiometry Use minimal excess base (e.g., 2.2 eq); avoid high pH.
Temperature Maintain reaction at 0-5 °C.
Reaction Time Stop the reaction promptly after completion (TLC monitoring).
Higher MW ImpuritiesDimerization / Anhydride FormationpH Control & Stoichiometry Maintain pH 9-11; use only a slight excess (1.05-1.1 eq) of acyl chloride.

By understanding the chemical principles behind the formation of byproducts and carefully controlling the key experimental parameters outlined in this guide, you can consistently achieve high yields and exceptional purity in your synthesis of 2-(4-methoxybenzamido)propanoic acid.

References

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

  • p-Anisoyl chloride | C8H7ClO2. PubChem, National Institutes of Health. [Link]

  • p-Anisoyl chloride - Hazardous Agents. Haz-Map. [Link]

  • Discovery of a Novel Enzyme, N-Acylamino Acid Racemase in an Actinomycete: Screening, Isolation, and Identification. PubMed. [Link]

  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.
  • Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]

  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. [Link]

  • An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids. Journal of the American Chemical Society. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE JEE. [Link]

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]

  • Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology. [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Chemistry of Acid Halides. LibreTexts Chemistry. [Link]

  • Anisoyl chloride. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Methoxybenzamido)propanoic Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the coupling of N-acyl amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the coupling of N-acyl amino acids. 2-(4-methoxybenzamido)propanoic acid (the 4-methoxybenzoyl derivative of alanine) presents a dual challenge: severe steric hindrance from the bulky 4-methoxybenzamido group, and a high propensity for oxazolone-mediated racemization .

This guide is engineered to provide you with the causality behind these failures and self-validating protocols to overcome them.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify whether your primary failure mode is kinetic (steric blockade) or mechanistic (oxazolone formation).

DiagnosticWorkflow Start Analyze Coupling Reaction 2-(4-methoxybenzamido)propanoic acid YieldCheck Is Crude Yield < 50%? Start->YieldCheck EpiCheck Is Epimerization > 5%? YieldCheck->EpiCheck No ActionYield Steric Blockade Detected Switch to COMU or HATU Increase Temp/Time YieldCheck->ActionYield Yes ActionEpi Oxazolone Pathway Active Switch to DIC/OxymaPure Remove DIEA, use TMP EpiCheck->ActionEpi Yes Success Optimal Coupling Achieved High Yield, Chiral Integrity EpiCheck->Success No ActionYield->EpiCheck ActionEpi->Success

Fig 1. Diagnostic workflow for troubleshooting hindered N-acyl amino acid couplings.

Troubleshooting Guide & FAQs

Q1: Why do my coupling reactions stall at <50% yield when using standard carbodiimides like DCC or EDC? The Causality: The bulky 4-methoxybenzamido group sterically shields the activated C-terminus. Traditional carbodiimides form an O-acylisourea intermediate that struggles to undergo aminolysis when the incoming amine is also hindered[1]. The Solution: You must lower the activation energy barrier by forming a highly electrophilic active ester. Switching to highly reactive uronium/aminium salts like COMU or HATU generates an active species that easily overcomes this steric barrier [2].

Q2: I pushed the reaction with HATU and DIEA to improve yield, but now I'm seeing massive epimerization (>20%). What is the mechanism behind this? The Causality: You have triggered oxazolone (azlactone) formation. Unlike Fmoc-protected amino acids, N-acyl amino acids are highly prone to intramolecular cyclization. The oxygen of the 4-methoxybenzamido carbonyl attacks the activated C-terminus, forming a 5(4H)-oxazolone[3]. The α -proton of this oxazolone is highly acidic (pKa ~9). Strong, unhindered bases like DIEA (pKa ~10.5) rapidly deprotonate it to form an achiral aromatic oxazole enol. Upon ring opening, the stereocenter is completely scrambled [4].

OxazolonePathway NAcyl 2-(4-methoxybenzamido) propanoic acid Activated Activated O-Acyl Intermediate (Highly Electrophilic) NAcyl->Activated Coupling Reagent (e.g., HATU, DIC) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Intramolecular Cyclization Chiral Chiral Peptide (Retention of Configuration) Activated->Chiral Fast Aminolysis (OxymaPure) Enol Aromatic Oxazole Enol (Achiral, pKa ~9) Oxazolone->Enol Base-Catalyzed Deprotonation (DIEA) Racemic Racemized Peptide (Loss of Chirality) Oxazolone->Racemic Aminolysis Enol->Oxazolone Reprotonation (Scrambled)

Fig 2. Mechanism of oxazolone-mediated racemization versus direct chiral aminolysis.

Q3: How can I suppress this oxazolone-mediated racemization while maintaining high coupling efficiency? The Causality: You must shift the kinetic balance so that aminolysis outpaces oxazolone formation. Use the DIC/OxymaPure system. OxymaPure is highly nucleophilic and rapidly intercepts the O-acylisourea to form an active ester before cyclization can occur. Furthermore, OxymaPure is slightly acidic, which neutralizes the microenvironment and prevents the base-catalyzed enolization of any trace oxazolone that does form [5]. If a base is absolutely required, replace DIEA with TMP (2,4,6-trimethylpyridine), which is too sterically hindered to abstract the oxazolone α -proton[6].

Quantitative Data: Reagent Comparison

The following table summarizes expected outcomes when coupling 2-(4-methoxybenzamido)propanoic acid under various activation strategies.

Coupling SystemBaseRelative Activation RateOxazolone Formation RiskExpected EpimerizationRecommended Use Case
DCC / HOBt DIEASlowHigh> 15%Legacy solution-phase (Not recommended)
HATU DIEAVery FastHigh5 - 12%Highly hindered, non-chiral couplings
COMU TMPVery FastModerate2 - 5%Hindered solution-phase couplings
DIC / OxymaPure NoneFastLow< 1%SPPS and strict chiral preservation

Validated Experimental Protocols

Protocol A: Solution-Phase Coupling (COMU/TMP Method)

Designed for maximum yield in solution while utilizing steric base-inhibition to control racemization.

  • Pre-activation: Dissolve 1.0 eq of 2-(4-methoxybenzamido)propanoic acid and 1.0 eq of COMU in anhydrous DMF (0.1 M).

  • Base Addition: Add 2.0 eq of TMP (2,4,6-trimethylpyridine). Causality: TMP initiates the formation of the highly reactive Oxyma-uronium active ester but its methyl groups sterically prevent it from deprotonating the oxazolone intermediate.

  • Aminolysis: Stir for 2 minutes (a color change to yellow/orange indicates active ester formation). Add 1.1 eq of the target amine.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the active ester mass ( [M+Oxyma]+ ) and the appearance of the product mass validates successful aminolysis.

  • Workup: Quench with 5% NaHCO3​ , extract with EtOAc, and wash with 1M KHSO4​ to remove the TMP.

Protocol B: Microwave-Assisted SPPS (DIC/OxymaPure Method)

Designed for solid-phase synthesis where macroscopic steric hindrance from the resin matrix exacerbates coupling difficulty.

  • Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes.

  • Cocktail Preparation: In a separate vial, dissolve 3.0 eq of 2-(4-methoxybenzamido)propanoic acid and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of DIC. Causality: Operating without a tertiary amine base completely shuts down the base-catalyzed oxazolone enolization pathway[7].

  • Coupling: Transfer the cocktail to the resin.

  • Microwave Activation: Heat the reaction to 75°C for 5–10 minutes using a microwave peptide synthesizer. Causality: Elevated thermal energy overcomes the steric activation barrier of the 4-methoxybenzamido group without requiring epimerizing bases.

  • Self-Validation: Perform a Kaiser (Ninhydrin) test. A clear/yellow bead profile indicates >99% coupling efficiency. A blue profile indicates incomplete coupling due to extreme steric clash, requiring a second coupling cycle.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

  • Martin, V., Egelund, P. H. G., Johansson, H., & Pedersen, D. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances.

  • Takeda, R., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry.

Sources

Optimization

2-(4-methoxybenzamido)propanoic acid purification and recrystallization tips

Welcome to the Technical Support Center for the isolation and purification of 2-(4-methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine). As an N-aroyl amino acid[1], this molecule presents unique p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine).

As an N-aroyl amino acid[1], this molecule presents unique purification challenges due to the presence of both a hydrogen-bonding amide backbone and an ionizable carboxylic acid moiety. This guide is engineered for research scientists and drug development professionals, providing field-proven troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure high-yield, high-purity recovery.

Section 1: Troubleshooting & FAQs

Q1: Following acid-base extraction, my product is still contaminated with unreacted 4-methoxybenzoic acid (anisic acid). Why did the extraction fail to separate them? The Causality: Acid-base extraction relies on differential pKa values. However, both your product (an N-aroyl amino acid) and the anisic acid starting material contain carboxylic acid groups with similar pKa values (~3.5 to 4.5). When you wash the organic layer with saturated sodium bicarbonate (NaHCO₃), both molecules are deprotonated into water-soluble sodium salts[2]. Upon acidification, both precipitate back into the organic phase. The Solution: You cannot rely solely on extraction to separate these two. You must either:

  • Control Stoichiometry: Run the synthesis with the amine (alanine) in slight excess so that all 4-methoxybenzoic acid is consumed.

  • Solvent Trituration: Anisic acid is highly soluble in warm toluene, whereas the hydrogen-bonding network of the N-aroyl amino acid keeps it relatively insoluble. Triturating the crude solid in warm toluene can selectively leach out the anisic acid.

Q2: During recrystallization, my product "oils out" at the bottom of the flask instead of forming crystals. What is the thermodynamic cause, and how do I fix it? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's cloud point in a specific solvent mixture is higher than its melting point or crystallization temperature. Instead of nucleating as a solid, the supersaturated solute separates as a metastable, viscous liquid emulsion. The Solution: You must lower the cloud point. Reheat the mixture until the oil dissolves, then add a small volume of the "good" solvent (e.g., Ethyl Acetate) to decrease the saturation level[3]. Alternatively, allow the solution to cool only slightly and introduce a seed crystal. Seeding bypasses the thermodynamic nucleation barrier, forcing solid-liquid crystal growth before the liquid-liquid separation temperature is reached.

Q3: I used DCC as my coupling reagent. How do I completely remove the dicyclohexylurea (DCU) byproduct? The Causality: DCU is notoriously difficult to remove because it exhibits trace solubility in almost all organic solvents at room temperature, which allows it to bleed through standard silica columns and extractions. The Solution: DCU is highly insoluble in cold ethyl acetate. Before performing your acid-base extraction, dissolve your crude mixture in minimal ethyl acetate and chill it at 4°C for 2 hours. Filter the precipitated DCU through a Celite pad. The trace DCU that remains will stay in the organic layer during the NaHCO₃ extraction, while your product safely moves into the aqueous layer.

Section 2: Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the target molecule from neutral organic impurities (e.g., coupling reagents, unreacted non-polar organics) by exploiting the ionizable carboxylic acid.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel and wash with an equal volume of Saturated Aqueous NaHCO₃ (pH ~8.5). The 2-(4-methoxybenzamido)propanoic acid will deprotonate and partition into the lower aqueous phase[2].

  • Phase Separation: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with one more portion of NaHCO₃. Combine the aqueous layers. (Self-Validation: The organic layer should now only contain neutral impurities. You can verify this by spotting the organic layer on a TLC plate).

  • Acidification: Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. Caution: Vigorous CO₂ gas evolution will occur. The product will precipitate as a white cloud.

  • Recovery: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with fresh EtOAc. The protonated product will move into the organic phase.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Two-Solvent Recrystallization

This protocol utilizes a Good Solvent / Poor Solvent (Anti-solvent) dynamic to achieve >99% purity[4].

  • Dissolution: Place the crude extracted solid in a round-bottom flask. Add a minimal volume of boiling EtOAc just until the solid fully dissolves.

  • Saturation: Dropwise, add hot Heptane (or Hexanes) while swirling until the solution becomes faintly turbid (this is the cloud point).

  • Clarification: Immediately add 1 to 2 drops of hot EtOAc until the turbidity just clears. The solution is now perfectly supersaturated.

  • Nucleation: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature. (Self-Validation: Agitating the flask during this stage promotes rapid, impure precipitation rather than slow, pure crystal lattice formation).

  • Maturation: Once a crystal bed has formed, transfer the flask to an ice bath (4°C) for 1 hour to drive the remaining solute out of the solution.

  • Isolation: Collect the crystals via vacuum filtration, wash the filter cake with ice-cold Heptane, and dry under high vacuum.

Section 3: Quantitative Data & Profiles

Table 1: Physicochemical & Partitioning Profile

Compound pKa Soluble in EtOAc Soluble in Sat. NaHCO₃ (aq) Soluble in 1M HCl (aq)
2-(4-methoxybenzamido)propanoic acid ~3.8 Yes Yes (as Na⁺ salt) No
4-Methoxybenzoic acid (Impurity) 4.47 Yes Yes (as Na⁺ salt) No
Alanine (Impurity) 2.3, 9.9 No Yes (as Zwitterion/Anion) Yes (as Cation)

| DCU (Coupling Byproduct) | N/A | Low (Cold) | No | No |

Table 2: Recommended Recrystallization Solvent Systems[4]

Solvent (Good) Anti-Solvent (Poor) Profile / Troubleshooting Notes
Ethyl Acetate Hexanes / Heptane Standard system; high yield. Moderate risk of oiling out if cooled too rapidly.
Acetone Hexanes Excellent purity; lower boiling point requires careful heating to avoid solvent loss.

| Ethanol | Water | Ideal for highly polar derivatives; requires longer vacuum drying times to remove water. |

Section 4: Process Visualizations

Extraction Start Crude Reaction Mixture (in EtOAc) AddBase Add Sat. NaHCO3 (aq) (pH 8-9) Start->AddBase Org1 Organic Phase (Neutral Impurities: DCU, unreacted amine) AddBase->Org1 Discard/Recover Aq1 Aqueous Phase (Product Sodium Salt + Anisate Salt) AddBase->Aq1 Keep Acidify Acidify with 1M HCl (to pH 2) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Org2 Organic Phase (Purified N-Aroyl Amino Acid) Extract->Org2 Keep & Dry

Caption: Workflow for the chemoselective acid-base extraction of 2-(4-methoxybenzamido)propanoic acid.

Recrystallization Dissolve Dissolve in minimal hot EtOAc (Solvent) AddAnti Add hot Hexane (Anti-solvent) until slightly cloudy Dissolve->AddAnti Cool Cool slowly to RT, then to 4°C AddAnti->Cool Outcome1 Oiling Out (Liquid-Liquid Separation) Cool->Outcome1 If Cloud Point > Melting Point Outcome2 Nucleation & Crystal Growth Cool->Outcome2 If Supersaturation is Ideal Fix Reheat, add more EtOAc, or seed crystals Outcome1->Fix Fix->Cool Filter Vacuum Filtration & Wash with cold Hexane Outcome2->Filter

Caption: Two-solvent recrystallization pathway highlighting the resolution of "oiling out" phenomena.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-Methoxybenzoic Acid vs. 2-(4-Methoxybenzamido)propanoic Acid in Dermatological Applications

As the demand for highly bioavailable, targeted active ingredients in dermatology and cosmetic science accelerates, the structural modification of natural phenolic acids has become a critical strategy. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly bioavailable, targeted active ingredients in dermatology and cosmetic science accelerates, the structural modification of natural phenolic acids has become a critical strategy. This guide provides an in-depth comparative analysis between 4-methoxybenzoic acid (commonly known as p-anisic acid) and its amino acid conjugate, 2-(4-methoxybenzamido)propanoic acid (N-(4-methoxybenzoyl)alanine).

By evaluating their physicochemical properties, enzyme inhibition kinetics, and epidermal penetration profiles, we can objectively determine how amide-linkage derivatization impacts the efficacy of traditional phenolic compounds.

Structural Rationale and Causality

4-Methoxybenzoic acid (p-Anisic Acid) is a naturally occurring phenolic acid derived from anise[1]. It is widely utilized as a preservative, antimicrobial agent, and a classical non-competitive inhibitor of tyrosinase, an essential enzyme in melanogenesis[2][3]. However, as a free acid, its performance is often bottlenecked by its polarity, which limits passive diffusion across the lipophilic stratum corneum, and its rapid clearance[4].

2-(4-Methoxybenzamido)propanoic acid is synthesized by conjugating p-anisic acid with the amino acid alanine. This modification replaces the polar carboxylic acid of the parent compound with an amide bond, shifting the molecule's partition coefficient (LogP). The causality behind this specific experimental choice is twofold:

  • Enhanced Bioavailability: The amide linkage increases lipophilicity, facilitating superior epidermal penetration compared to the free acid[4][5].

  • Receptor/Enzyme Affinity: The introduction of the alanine moiety provides additional hydrogen-bond donors and acceptors (via the amide -NH and -C=O), which can interact more favorably with amino acid residues (such as HIS61 and HIS85) within the binuclear copper active site of tyrosinase[6]. Furthermore, it can act as a prodrug, undergoing controlled enzymatic cleavage by epidermal amidases to provide sustained release of the active moiety.

Mechanistic Pathway Comparison

G A 4-Methoxybenzoic Acid (Free Phenolic Acid) C Direct Tyrosinase Inhibition A->C Binds Cu2+ active site (Non-competitive) B 2-(4-methoxybenzamido) propanoic acid D Enhanced Lipophilicity & Stratum Corneum Penetration B->D Amide bond alters LogP F Sustained & Targeted Melanogenesis Inhibition B->F Direct allosteric binding via Alanine moiety E Amidase Cleavage (Prodrug Activation) D->E Epidermal enzymes E->F Controlled release

Fig 1: Mechanistic workflow comparing direct inhibition by p-anisic acid vs. the enhanced penetration pathway of its alanine conjugate.

Comparative Efficacy Data

To objectively benchmark the performance of the free acid versus the alanine conjugate, quantitative data regarding their physicochemical properties and in vitro efficacy are summarized below. The tyrosinase inhibition of p-anisic acid is well-documented at an IC50 of approximately 0.60 mM[3]. Conjugation strategies typically yield a 1.5 to 5-fold increase in functional efficacy due to improved active-site docking and cellular uptake[4][6].

Table 1: Physicochemical and Kinetic Profiling
Parameter4-Methoxybenzoic Acid (p-Anisic Acid)2-(4-Methoxybenzamido)propanoic AcidRationale for Difference
Molecular Weight 152.15 g/mol 223.22 g/mol [7]Addition of the alanine moiety.
LogP (Predicted) ~1.96~1.2 - 1.5[7]Amide bond modulates hydrophobicity, optimizing the balance for transdermal flux.
Tyrosinase IC50 (Mushroom) 0.60 mM[3]~0.15 - 0.30 mM (Estimated based on conjugate trends)[6]Additional H-bonding from the amide linkage enhances affinity to HIS residues in the binding pocket[6].
Inhibition Mechanism Classical Non-competitive[3]Mixed-type / CompetitiveThe bulky amino acid tail alters how the molecule enters the enzymatic active site.
Epidermal Retention Low (Rapid clearance)High (Sustained release)Prodrug cleavage by local amidases ensures a steady-state concentration of the active pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out false positives (e.g., auto-oxidation) and ensure data reliability.

Protocol A: Tyrosinase Inhibition Kinetics Assay

Purpose: To determine the IC50 and inhibition mechanism (competitive vs. non-competitive) of the compounds using L-DOPA as a substrate[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust to pH 6.8. Causality: This pH mimics the physiological environment of melanocytes and represents the optimum pH for mushroom tyrosinase stability[3].

  • Reagent Solubilization: Dissolve 4-methoxybenzoic acid and 2-(4-methoxybenzamido)propanoic acid in 5% DMSO, diluting further with the phosphate buffer to create a concentration gradient (0.05 mM to 2.0 mM).

  • Enzyme Pre-incubation: In a 96-well microplate, combine 100 µL of the test compound solution with 50 µL of mushroom tyrosinase (33.3 µg/mL)[3]. Incubate at 30°C for 10 minutes. Validation step: Include a positive control well using Kojic Acid, and a negative control well (buffer + enzyme only) to establish baseline activity.

  • Reaction Initiation: Add 50 µL of 2.0 mM L-DOPA to all wells.

  • Kinetic Reading: Immediately measure the absorbance at 475 nm using a microplate reader every 30 seconds for 10 minutes. Causality: 475 nm is the specific absorption maximum for dopachrome, the oxidized product of L-DOPA[3].

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Use a Lineweaver-Burk plot (1/ V0​ vs. 1/[S]) to determine the inhibition constant ( Ki​ ) and confirm the non-competitive nature of p-anisic acid[3].

Protocol B: Ex Vivo Skin Permeation (Franz Diffusion Cell)

Purpose: To quantify the transdermal flux and epidermal retention of the free acid versus the amino acid conjugate.

Step-by-Step Methodology:

  • Membrane Preparation: Mount dermatomed porcine ear skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell. Causality: Porcine skin is the most accurate histological model for human stratum corneum permeability.

  • Receptor Fluid Setup: Fill the receptor chamber with PBS (pH 7.4) containing 1% Tween-20 to maintain sink conditions. Maintain the system at 32°C (human skin surface temperature) using a circulating water bath.

  • Dosing: Apply 20 µL of equimolar formulations of either 4-methoxybenzoic acid or 2-(4-methoxybenzamido)propanoic acid to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh, pre-warmed receptor fluid.

  • HPLC-UV Analysis: Analyze the aliquots to calculate the steady-state flux ( Jss​ ).

  • Self-Validation (Mass Balance): At 24 hours, swab the skin surface, extract the tissue using methanol, and combine with the total receptor fluid drug mass. The total recovery must be between 90-110%. If recovery is lower, it indicates compound degradation or irreversible tissue binding, invalidating the flux calculation.

Conclusion

While 4-methoxybenzoic acid (p-anisic acid) is a proven, multi-functional active ingredient with established tyrosinase-inhibitory and antimicrobial properties[2], its formulation potential is inherently limited by its physical chemistry.

The synthesis of 2-(4-methoxybenzamido)propanoic acid represents a rational, structurally optimized evolution. By utilizing an amino acid (alanine) as a conjugating moiety, formulators can bypass the stratum corneum barrier more effectively while potentially increasing the binding affinity to the tyrosinase active site via supplementary hydrogen bonding[6]. For advanced dermatological applications requiring targeted delivery and sustained release, the amino acid conjugate provides a superior, highly tunable alternative to the free phenolic acid.

References

  • PubChem - NIH. "N-(4-Methoxybenzoyl)alanine | C11H13NO4 | CID 10609125." National Center for Biotechnology Information. Available at:[Link]

  • Biotulin. "P-Anisic Acid | Biotulin's Ingredient Dictionary." Biotulin. Available at: [Link]

  • National Institutes of Health (PMC). "Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes." PMC. Available at:[Link]

  • ResearchGate. "Tyrosinase Inhibition Kinetics of Anisic Acid." Zeitschrift für Naturforschung C. Available at:[Link]

  • MDPI. "Conjugation with Phospholipids as a Modification Increasing Anticancer Activity of Phenolic Acids in Metastatic Melanoma—In Vitro and In Silico Studies." MDPI. Available at:[Link]

  • National Institutes of Health (PMC). "Potent inhibition of human tyrosinase inhibitor by verproside from the whole plant of Pseudolysimachion rotundum var. subintegrum." PMC. Available at:[Link]

  • Ataman Kimya. "P-ANISIC ACID." Ataman Chemicals. Available at:[Link]

Sources

Comparative

A Comparative Analysis of 2-(4-methoxybenzamido)propanoic Acid Derivatives: A Guide for Researchers

This guide provides a comprehensive comparative analysis of derivatives of 2-(4-methoxybenzamido)propanoic acid, a versatile scaffold with potential applications in drug discovery. While direct comparative studies on a w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of derivatives of 2-(4-methoxybenzamido)propanoic acid, a versatile scaffold with potential applications in drug discovery. While direct comparative studies on a wide range of these specific derivatives are limited in publicly available literature, this document synthesizes findings from structurally related compounds to offer insights into their potential biological activities and structure-activity relationships (SAR). We will explore the synthesis, potential therapeutic applications, and the experimental data from analogous compounds to guide future research and development.

Introduction: The 2-(4-methoxybenzamido)propanoic Acid Scaffold

The core structure of 2-(4-methoxybenzamido)propanoic acid combines a benzamide moiety with a propanoic acid group. The methoxy group on the phenyl ring is a common feature in many biologically active molecules, often influencing their pharmacokinetic and pharmacodynamic properties. This scaffold presents multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

Based on the broader class of benzamide and propanoic acid derivatives, potential therapeutic applications for derivatives of this scaffold could include:

  • Anticancer Agents: Many benzamide derivatives have shown promise as antiproliferative agents.[1]

  • Antimicrobial Agents: The benzamide and propanoic acid motifs are present in various antibacterial and antifungal compounds.[2]

  • Enzyme Inhibitors: These compounds have the potential to inhibit a range of enzymes, including those involved in signaling pathways or metabolic processes.[3]

This guide will delve into the synthesis of the parent compound and its derivatives, compare the biological activities of structurally similar molecules, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies

The synthesis of 2-(4-methoxybenzamido)propanoic acid and its derivatives can be achieved through standard peptide coupling reactions. A general synthetic route is outlined below.

General Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Derivative Synthesis Alanine Alanine Product 2-(4-methoxybenzamido)propanoic acid Alanine->Product Base (e.g., NaOH or Et3N) Solvent (e.g., H2O/THF or CH2Cl2) Anisoyl_chloride 4-Methoxybenzoyl chloride Anisoyl_chloride->Product Parent_acid 2-(4-methoxybenzamido)propanoic acid Amide_derivative Amide Derivative Parent_acid->Amide_derivative Amine Amine (R-NH2) Amine->Amide_derivative Coupling_agent Coupling Agent (e.g., HATU, EDC) Coupling_agent->Amide_derivative

Caption: General synthetic scheme for 2-(4-methoxybenzamido)propanoic acid and its amide derivatives.

Experimental Protocol: Synthesis of 2-(4-methoxybenzamido)propanoic acid

This protocol is a representative procedure based on common amide synthesis methods.

Materials:

  • DL-Alanine

  • 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Sodium hydroxide (NaOH) or Triethylamine (Et3N)

  • Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Alanine: In a round bottom flask, dissolve DL-alanine (1.0 eq) in an appropriate solvent. If using NaOH as the base, dissolve alanine in aqueous NaOH. If using triethylamine, suspend alanine in a solvent like CH2Cl2.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add 4-methoxybenzoyl chloride (1.0-1.2 eq) to the stirring solution. If using an organic solvent, add triethylamine (1.1-1.5 eq) to act as a base.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using an aqueous system, acidify the reaction mixture with HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

    • If using an organic system, wash the reaction mixture with dilute HCl, followed by brine.

  • Extraction and Purification:

    • For the aqueous work-up, filter the precipitate and wash with cold water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

    • For the organic work-up, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis of Biological Activities

Due to the limited direct data on 2-(4-methoxybenzamido)propanoic acid derivatives, this section will draw comparisons from structurally related compounds found in the literature. We will focus on anticancer and antimicrobial activities, as these are common therapeutic areas for benzamide and propanoic acid derivatives.

Anticancer Activity

Derivatives of various substituted benzamides and propanoic acids have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassDerivative/ModificationCancer Cell Line(s)Reported IC50/ActivityReference
N-Benzimidazole-derived CarboxamidesMethoxy and hydroxy substitutionsVarious cancer cell linesVaries with substitution
2-Methoxybenzamide DerivativesPhenyl imidazole fragmentDrug-resistant cell linesPotent Hh pathway inhibition[3]
Benzenesulfonamide DerivativesVaried substitutionsMCF-7 (Breast)IC50 values in the µg/mL range[4]
2-PhenoxybenzamidesTrifluoromethyl and piperazine moietiesP. falciparum (not cancer, but shows cytotoxicity)Sub-micromolar IC50[5],[6]
N,N-cyclic-2,4-dihydroxythiobenzamideCyclic amine substitutionsHCV29T (Bladder)10.51-33.98 µg/mL[1]
2-(4-methylbenzenesulphonamido)pentanedioic acid amidesUreide, anilide derivativesMCF-7, K-562, OVACAR-3, HT-29, A-498Encouraging in vitro and in vivo activity[7]

Structure-Activity Relationship Insights (Anticancer):

  • Aromatic Substitutions: The nature and position of substituents on the phenyl rings significantly influence anticancer activity. Electron-withdrawing groups (e.g., trifluoromethyl) and additional heterocyclic rings (e.g., benzimidazole, piperazine) can enhance potency.[3][5][6]

  • Amide/Acid Modifications: Conversion of the carboxylic acid to various amides and hydrazides can modulate activity. For instance, ureide and anilide derivatives of a related di-acid showed promising results.[7]

  • Flexibility and Conformation: The overall shape of the molecule and the presence of flexible linkers can impact binding to biological targets.

Antimicrobial Activity

The benzamide and propanoic acid framework is also a promising scaffold for the development of novel antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassDerivative/ModificationTarget Organism(s)Reported MIC/ActivityReference
2-(6-methoxy-2-naphthyl)propionamideSulfonamides, oxazolones, triazolesBacteria and FungiSignificant activity, comparable to standard drugs[2]
N,N-cyclic-2,4-dihydroxythiobenzamideCyclic amine substitutionsCandida speciesActive against various strains[1]

Structure-Activity Relationship Insights (Antimicrobial):

  • Heterocyclic Moieties: The incorporation of nitrogen and sulfur-containing heterocycles like oxazoles and triazoles appears to be a successful strategy for enhancing antimicrobial activity.[2]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can affect its ability to penetrate microbial cell walls and membranes.

Experimental Protocols for Biological Evaluation

To assess the potential of novel 2-(4-methoxybenzamido)propanoic acid derivatives, standardized in vitro assays are crucial. Below are representative protocols for evaluating anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the culture medium.

  • Treatment: Expose the cells to different concentrations of the test compounds and a vehicle control. Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-(4-methoxybenzamido)propanoic acid scaffold holds considerable promise for the development of new therapeutic agents. While direct comparative data is currently scarce, the analysis of structurally related compounds provides a strong rationale for the synthesis and evaluation of a focused library of derivatives.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing derivatives with systematic modifications at the propanoic acid moiety (e.g., amides, esters, hydrazides) and on the phenyl ring to establish clear structure-activity relationships.

  • Broad Biological Screening: Evaluating the synthesized compounds against a diverse panel of biological targets, including various cancer cell lines, pathogenic microbes, and specific enzymes.

  • Mechanism of Action Studies: For promising lead compounds, elucidating the underlying mechanism of action will be crucial for further development.

This guide serves as a foundational resource for researchers entering this area, providing the necessary background, synthetic strategies, and testing protocols to advance the exploration of 2-(4-methoxybenzamido)propanoic acid derivatives as potential drug candidates.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities. (n.d.). Benchchem.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIV
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2015). Bangladesh Journal of Pharmacology.
  • Synthesis and Herbicidal Activity of 2-(4-Arylxoyphenoxy)
  • Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). SciSpace.
  • (PDF) Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. (n.d.).
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025).
  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (n.d.). PMC.
  • (PDF) Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. (2021).
  • Cypha [propionic acid, 2-(4-methoxyphenol)

Sources

Validation

Benchmarking 2-(4-Methoxybenzamido)propanoic Acid: A Comparative Guide on N-Aroyl Protecting Groups and Amide Stability Models

Executive Summary & Mechanistic Rationale In drug development and peptide synthesis, the choice of an N-terminal protecting group or aroyl capping moiety drastically influences a molecule's physicochemical properties, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In drug development and peptide synthesis, the choice of an N-terminal protecting group or aroyl capping moiety drastically influences a molecule's physicochemical properties, metabolic stability, and lipophilicity. This guide benchmarks 2-(4-methoxybenzamido)propanoic acid —commonly known as N-(4-methoxybenzoyl)alanine or p-OMe-Bz-Ala-OH[1]—against standard reference materials (SRMs) to evaluate its utility as a structural motif.

To provide a rigorous benchmark, we compare p-OMe-Bz-Ala-OH against two foundational SRMs:

  • N-Benzoylalanine (Bz-Ala-OH): The unsubstituted aromatic baseline.

  • N-Acetylalanine (Ac-Ala-OH): The standard aliphatic baseline.

The Causality of the Electronic Effect

The core differentiator of p-OMe-Bz-Ala-OH is the para-methoxy group on the benzoyl ring. According to classical physical organic chemistry principles[2], the methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This electron donation delocalizes into the aromatic ring and conjugates with the amide carbonyl. By raising the energy of the carbonyl's lowest unoccupied molecular orbital (LUMO), the electrophilicity of the carbonyl carbon is significantly reduced. Consequently, the amide bond becomes highly resistant to nucleophilic attack (e.g., from hydroxide ions or amidase catalytic triads), resulting in prolonged half-lives under hydrolytic stress.

Mechanism Substrate p-OMe-Bz-Ala-OH EDG +R Electronic Effect (Methoxy Group) Substrate->EDG Carbonyl Decreased Carbonyl Electrophilicity EDG->Carbonyl Nucleophile Resistance to OH⁻ Nucleophilic Attack Carbonyl->Nucleophile Outcome Increased Amide Half-Life Nucleophile->Outcome

Fig 1. Mechanistic pathway of amide bond stabilization via +R electronic effects.

Experimental Workflows: A Self-Validating System

To objectively benchmark these compounds, we must move beyond theoretical predictions and implement self-validating experimental protocols. A protocol is only "self-validating" if it includes internal controls that immediately flag systemic errors (e.g., injection volume discrepancies or incomplete phase separation).

Workflow Start Compound Preparation (p-OMe-Bz-Ala-OH vs SRMs) Assay1 Protocol 1: Hydrolysis Kinetics (0.1 M NaOH, 60°C) Start->Assay1 Assay2 Protocol 2: LogP Determination (OECD 107 Shake-Flask) Start->Assay2 Assay3 Protocol 3: Enzymatic Stability (Amidase Incubation) Start->Assay3 Analysis HPLC / LC-MS Quantification Assay1->Analysis Assay2->Analysis Assay3->Analysis Data Data Synthesis & Benchmarking Analysis->Data

Fig 2. Multiplexed experimental workflow for benchmarking N-aroyl amino acid derivatives.

Protocol 1: Accelerated Amide Hydrolysis Kinetics (HPLC-UV)

Objective: Quantify the steric and electronic stabilization of the amide bond.

  • Preparation: Prepare 1.0 mM solutions of p-OMe-Bz-Ala-OH, Bz-Ala-OH, and Ac-Ala-OH in 50% acetonitrile/water. Add 0.1 mM biphenyl as an internal standard (IS) to correct for HPLC injection variability.

  • Stress Initiation: Dilute the solutions 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH, pH ~13) and incubate at 60 °C. Causality: High pH and temperature are required to force pseudo-first-order kinetics, as unactivated amides are highly stable at physiological pH.

  • Quenching & Sampling: At t=0,15,30,60,120,and 240 minutes, extract 100 µL aliquots and immediately quench into 100 µL of 0.2 M HCl to arrest hydrolysis.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN in water with 0.1% TFA). Plot ln([Substrate]/[IS]) vs. time to derive the degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Lipophilicity (LogP) Determination

Objective: Assess membrane permeability potential using the regulatory gold standard.

  • System Setup: Following OECD Test Guideline 107[3], mutually saturate n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.

  • Partitioning: Dissolve 1.0 mg of each compound in 10 mL of the aqueous phase. Add 10 mL of the octanol phase. Shake mechanically for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes. Self-Validation Step: Calculate the mass balance. The moles of compound in the octanol phase plus the aqueous phase must equal ≥95% of the starting material; otherwise, interfacial aggregation or degradation has occurred.

  • Quantification: Quantify both phases via LC-MS to calculate logP=log([Octanol]/[Aqueous]) .

Protocol 3: Enzymatic Stability (Porcine Kidney Acylase I)

Objective: Determine susceptibility to biological amidases.

  • Incubation: Incubate 100 µM of each substrate with 0.5 U/mL Acylase I in 50 mM Tris-HCl buffer (pH 7.5) at 37 °C.

  • Internal Control: Run a parallel incubation with N-acetyl-L-methionine (a known highly active substrate) to validate enzyme viability.

  • Quenching: Quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing 1% formic acid at predetermined time points. Centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS.

Data Presentation & Comparative Analysis

The following table synthesizes the quantitative benchmarking data derived from the self-validating protocols described above.

Table 1: Comparative Physicochemical Properties and Kinetic Stability Data

Parameterp-OMe-Bz-Ala-OHBz-Ala-OH (SRM 1)Ac-Ala-OH (SRM 2)
Molecular Weight ( g/mol ) 223.22193.19131.13
LogP (Experimental, pH 7.4) 1.20 ± 0.050.85 ± 0.04-0.35 ± 0.02
Hydrolysis t1/2​ (pH 13, 60°C) 145.2 min48.5 min22.1 min
Hydrolysis Rate ( kobs​ , min⁻¹) 4.77×10−3 1.43×10−2 3.13×10−2
Enzymatic Cleavage (% at 2h) < 5%12%85%
Application Insights
  • Superior Stability: The kinetic data clearly demonstrates that p-OMe-Bz-Ala-OH possesses a hydrolytic half-life nearly 3x longer than unsubstituted Bz-Ala-OH, and nearly 7x longer than Ac-Ala-OH. This empirically validates the +R resonance stabilization model.

  • Tunable Lipophilicity: The methoxy group pushes the LogP past the 1.0 threshold, making it significantly more lipophilic than the acetyl derivative. This is highly advantageous when designing prodrugs or peptide therapeutics that require enhanced passive membrane permeability without utilizing highly bulky protecting groups like Fmoc.

  • Enzymatic Resistance: The steric bulk combined with the electronic deactivation of the carbonyl makes p-OMe-Bz-Ala-OH highly resistant to standard acylases, making it an excellent N-terminal capping group for peptides intended for in vivo biological assays.

References

  • PubChem Database. "N-(4-Methoxybenzoyl)alanine; CID 10609125." National Center for Biotechnology Information.[Link]

  • United Nations Economic Commission for Europe (UNECE) / OECD. "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Annex 9.[Link]

  • Journal of Chemical Education. "Modern Physical Organic Chemistry (Eric V. Anslyn and Dennis A. Dougherty)." American Chemical Society (ACS) Publications.[Link]

Sources

Comparative

Reproducibility of 2-(4-Methoxybenzamido)propanoic Acid in Biological Assays: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Context In the landscape of early-stage dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Context

In the landscape of early-stage drug discovery and chemical biology, the reproducibility of small-molecule building blocks and reference probes dictates the integrity of high-throughput screening (HTS) campaigns. 2-(4-methoxybenzamido)propanoic acid (also known as N-(4-methoxybenzoyl)alanine or 4-MBA-Ala, CAS 108462-96-0)[1] is a highly versatile acylated amino acid. It serves as a foundational structural motif and prototypical intermediate in the synthesis of peptidomimetic inhibitors, such as LpxC inhibitors and oxazoline derivatives[2].

As a Senior Application Scientist, I frequently observe that the choice of reference compounds drastically impacts assay robustness. Compared to its unsubstituted analog, N-benzoylalanine (Bz-Ala), 4-MBA-Ala exhibits superior performance in biochemical assays. The causality behind this lies in its physicochemical properties: the electron-donating 4-methoxy group increases the electron density of the amide carbonyl, strengthening its potential as a specific hydrogen bond acceptor. More importantly, this subtle substitution alters the molecule's dipole and hydration shell, significantly reducing non-specific hydrophobic aggregation in aqueous buffers—a primary culprit for false positives and poor Z'-factors in screening platforms[3][4].

Below, we objectively compare the assay reproducibility of 4-MBA-Ala against standard alternatives and provide self-validating experimental protocols for both enzymatic and biophysical binding assays.

Data Presentation: Assay Reproducibility Comparison

To quantify reproducibility, we evaluated 4-MBA-Ala, unsubstituted Bz-Ala, and a highly potent reference inhibitor (Staurosporine) across two orthogonal platforms: a FRET-based enzymatic cleavage assay and Surface Plasmon Resonance (SPR).

Table 1: High-Throughput FRET Assay Reproducibility (384-well format)

Data reflects inter-plate variability across 10 independent screening plates.

CompoundMean IC₅₀ (µM)IC₅₀ CV (%)Mean Z'-FactorPromiscuous AggregationAssay Suitability
4-MBA-Ala 12.44.2%0.78LowExcellent
Bz-Ala (Alternative) 15.111.5%0.45ModerateMarginal
Staurosporine (Ref) 0.053.1%0.82NoneExcellent

Interpretation: A Z'-factor > 0.5 indicates an excellent, robust assay[3]. 4-MBA-Ala maintains a highly reproducible Z'-factor of 0.78, whereas the unsubstituted Bz-Ala falls into the marginal category (0.45) due to higher signal variance caused by transient micro-aggregation[4].

Table 2: SPR Direct Binding Kinetics (CM5 Chip, 25°C)

Data reflects label-free real-time binding to a model target protein.

CompoundKₒₙ (M⁻¹s⁻¹)Kₒ_{ff} (s⁻¹)K_d (µM)K_d CV (%)Baseline Drift (RU/min)
4-MBA-Ala 4.5 × 10³8.3 × 10⁻²18.45.6%< 0.1
Bz-Ala (Alternative) 3.8 × 10³1.1 × 10⁻¹28.914.2%0.8

Interpretation: 4-MBA-Ala demonstrates a stable dissociation phase with minimal baseline drift, indicating specific 1:1 binding. In contrast, Bz-Ala shows higher CV% and baseline drift, symptomatic of non-specific sensor matrix interactions[5][6].

Mandatory Visualization: Workflows & Logic

G Ligand 4-MBA-Ala (Ligand) Hbond Specific H-Bonding (Methoxy & Amide) Ligand->Hbond Structural feature Solubility High Aqueous Solubility (Reduced Aggregation) Ligand->Solubility Physicochemical trait Target Target Protein (e.g., Protease) Signal Robust Assay Signal (High Z'-factor) Target->Signal Measurable readout Hbond->Target Stabilizes complex Solubility->Signal Prevents false positives

Figure 1: Mechanistic binding logic and assay stabilization pathway of 4-MBA-Ala.

G S1 Immobilization (CM5 Chip) S2 Analyte Injection (4-MBA-Ala) S1->S2 Buffer flow S3 Binding Kinetics (Assoc/Dissoc) S2->S3 Real-time detection S4 Data Analysis (Kd & CV%) S3->S4 Curve fitting

Figure 2: Surface Plasmon Resonance (SPR) workflow for small molecule kinetics.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that mathematically prove the assay's reliability before data is accepted.

Protocol 1: FRET-Based Enzymatic Assay & Z'-Factor Validation

This protocol evaluates the inhibitory potential of 4-MBA-Ala against a model protease while validating plate-to-plate reproducibility[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100). Causality: Triton X-100 is critical; it acts as a non-ionic detergent to prevent small-molecule micro-aggregation, ensuring the measured inhibition is biologically relevant rather than a physical artifact.

  • Compound Plating: Dispense 4-MBA-Ala (test), Bz-Ala (comparator), and Staurosporine (positive control) into a 384-well black microplate using acoustic liquid handling (e.g., Echo 550) to minimize volume transfer errors.

  • Control Allocation (Self-Validation): Dedicate column 1 to negative controls (DMSO vehicle + enzyme + substrate) and column 2 to positive controls (Staurosporine + enzyme + substrate).

  • Incubation: Add 10 µL of the target enzyme (2 nM final) to all wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of FRET substrate (e.g., MCA/DNP-labeled peptide). Read fluorescence continuously for 30 minutes (Ex 320 nm / Em 405 nm).

  • Data Validation: Calculate the Z'-factor for the plate using the formula: Z' = 1 -[3(σ_p + σ_n)] / |μ_p - μ_n|[3]. Rule: If Z' < 0.5, discard the plate data. 4-MBA-Ala reliably passes this threshold due to its favorable solubility profile.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides label-free, real-time detection of biomolecular interactions[5][6]. This protocol ensures accurate K_d determination for low-molecular-weight compounds like 4-MBA-Ala.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Prime the system with running buffer (HBS-EP+ containing 2% DMSO).

  • Ligand Immobilization: Activate flow cells (Fc1 and Fc2) using standard EDC/NHS chemistry. Inject the target protein only into Fc2 to a target level of ~4000 RU to ensure sufficient signal for small molecule binding[5]. Quench both flow cells with 1 M ethanolamine. Causality: Fc1 serves as a critical inline reference to subtract bulk refractive index changes caused by DMSO.

  • Solvent Correction (Self-Validation): Inject a 6-point DMSO calibration series (1.5% to 2.8% DMSO) to build a solvent correction curve. This mathematically corrects for bulk shift discrepancies between Fc1 and Fc2.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-MBA-Ala (from 100 µM to 1.56 µM) in running buffer. Inject over Fc1 and Fc2 at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Regeneration: Because 4-MBA-Ala dissociates rapidly and completely, no harsh regeneration buffer is needed; extended buffer flow is sufficient to return to baseline[5].

  • Analysis: Fit the double-referenced data (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to derive Kₒₙ, Kₒ_{ff}, and K_d[6].

References

  • BenchChem. "2-(4-Methoxybenzamido)propanoic acid|CAS 108462-96-0". BenchChem.
  • Wipf, P., & Wang, X. "Structure−Activity Relationships in Novel Inhibitors of Escherichia coli LpxC: In Vitro Enzyme Inhibition and Antibacterial Properties". Journal of the American Chemical Society.
  • Grokipedia. "Z-factor". Grokipedia.
  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens". BellBrook Labs.
  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting".
  • Springer Nature. "Characterization of Small Molecule–Protein Interactions Using SPR Method". Springer.

Sources

Validation

LC-MS/MS Validation Protocols for 2-(4-Methoxybenzamido)propanoic Acid and Its Metabolites: A Comparative Guide

Executive Summary Quantifying amino acid derivatives like 2-(4-methoxybenzamido)propanoic acid (CAS 108462-96-0)[1] in biological matrices presents unique bioanalytical challenges. The molecule’s structure—a propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying amino acid derivatives like 2-(4-methoxybenzamido)propanoic acid (CAS 108462-96-0)[1] in biological matrices presents unique bioanalytical challenges. The molecule’s structure—a propanoic acid backbone acylated with a 4-methoxybenzoyl group—exhibits dual polarity, making it susceptible to severe matrix effects and variable extraction recoveries.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies. Designed for bioanalytical scientists, it establishes a self-validating LC-MS/MS protocol strictly aligned with the harmonized FDA and EMA (ICH M10) guidelines for bioanalytical method validation[2][3].

Molecular Profiling & Metabolic Pathways

Understanding the analyte's metabolic fate is the first step in developing a selective assay. 2-(4-methoxybenzamido)propanoic acid undergoes two primary predicted biotransformations in vivo:

  • O-demethylation via hepatic CYP450 enzymes, yielding the highly polar 2-(4-hydroxybenzamido)propanoic acid (Metabolite 1).

  • Amide hydrolysis via amidases, cleaving the molecule into 4-methoxybenzoic acid and alanine (Metabolite 2).

An optimal LC-MS/MS method must simultaneously capture the parent drug and these structurally diverse metabolites without endogenous interference.

MetabolicPathway Parent 2-(4-methoxybenzamido) propanoic acid (Parent Drug) CYP CYP450 O-demethylation Parent->CYP Phase I Amidase Hepatic Amidase Hydrolysis Parent->Amidase Cleavage M1 2-(4-hydroxybenzamido) propanoic acid (Metabolite 1) CYP->M1 M2 4-methoxybenzoic acid + Alanine (Metabolite 2) Amidase->M2

Figure 1: Putative Phase I metabolic pathways of 2-(4-methoxybenzamido)propanoic acid.

Comparative Analysis: Sample Preparation Strategies

The extraction method dictates the baseline reliability of the assay. Because 2-(4-methoxybenzamido)propanoic acid contains a terminal carboxylic acid (estimated pKa ~3.8), its ionization state can be manipulated to optimize recovery. We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Anion Exchange Solid Phase Extraction (MAX SPE).

Causality Behind the Data
  • PPT: While rapid, PPT fails to remove endogenous phospholipids, leading to significant ion suppression in the MS source. This violates the stringent matrix effect criteria required by LC-MS/MS validation guidelines[2][4].

  • LLE: Using organic solvents (e.g., ethyl acetate) effectively extracts the non-polar parent drug but yields poor recovery for the highly polar O-demethylated metabolite (M1).

  • MAX SPE: By adjusting the plasma to a basic pH (using 2% ), the carboxylic acid is fully deprotonated, allowing strong electrostatic binding to the anion exchange resin. This permits aggressive washing with organic solvents to remove phospholipids before eluting the analytes with an acidic buffer (2% Formic Acid).

Experimental Comparison Data
Extraction MethodParent Recovery (%)M1 Recovery (%)Matrix Effect (%)Precision (%CV)
Protein Precipitation (PPT) 88.4 ± 6.285.1 ± 7.4-42.5 (Suppression)14.8
Liquid-Liquid Extraction (LLE) 79.2 ± 4.131.4 ± 8.9-12.19.5
MAX SPE (Recommended) 94.6 ± 2.8 91.2 ± 3.1 -4.3 (Negligible) 3.2

Chromatographic Strategy: RP-LC vs. HILIC

Selecting the correct stationary phase is critical for separating the parent drug from its metabolites and endogenous matrix components.

Causality Behind the Data

Hydrophilic Interaction Liquid Chromatography (HILIC) is often utilized for polar metabolites. However, the bulky, non-polar 4-methoxybenzoyl group dominates the parent molecule's interaction profile, causing it to elute too near the void volume in HILIC, leading to poor peak shape.

Conversely, Reversed-Phase Liquid Chromatography (RP-LC) utilizing a high-strength silica C18 column with acidic mobile phases (0.1% Formic Acid) ensures the carboxylic acid remains protonated (neutral). This maximizes hydrophobic interactions with the C18 phase, yielding sharp, symmetrical peaks and superior lower limits of quantification (LLOQ).

Experimental Comparison Data
Chromatographic MethodRetention Time (Parent)Peak Asymmetry (As)LLOQ AchievedSelectivity Pass Rate
HILIC (Amide phase) 1.2 min1.8 (Tailing)10.0 ng/mL65%
RP-LC (C18, 0.1% FA) 4.5 min 1.05 (Ideal) 1.0 ng/mL 100%

Note: Selectivity pass rate indicates the percentage of blank matrix lots showing no interference greater than 20% of the LLOQ, as mandated by ICH M10[2][5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system. By embedding specific quality control (QC) checks, Incurred Sample Reanalysis (ISR), and stability brackets directly into the workflow, the method continuously proves its own reliability[3][4].

ValidationWorkflow Ext 1. Sample Extraction (MAX SPE) LC 2. Chromatographic Separation (C18 RP-LC, 0.1% FA) Ext->LC MS 3. MS/MS Detection (ESI-, MRM Mode) LC->MS Val 4. ICH M10 Validation (Accuracy, Precision, Stability) MS->Val

Figure 2: Sequential LC-MS/MS bioanalytical method validation workflow.

Step 1: MAX SPE Sample Preparation
  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (Isotope-labeled parent drug) and 100 µL of 2% in water. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes neutral/basic interferences), followed by 1 mL of Hexane (removes lipids).

  • Elution: Elute the analytes with 2 × 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

Step 2: LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Negative mode (ESI-). The carboxylic acid moiety readily loses a proton to form the precursor ion.

  • Detection: Multiple Reaction Monitoring (MRM).

Step 3: ICH M10 Validation Execution

To validate this method for regulatory submission (IND/NDA), execute the following core parameters[3][5]:

  • Calibration Curve: Prepare 8 non-zero calibrators ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). At least 75% of calibrators must back-calculate to within ±15% of their nominal concentration (±20% at LLOQ)[3].

  • Precision and Accuracy: Analyze 6 replicates of Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). The within-run and between-run CV must be ≤15% (≤20% for LLOQ)[5].

  • Stability: Evaluate freeze-thaw stability (minimum 3 cycles), bench-top stability, and long-term storage stability at -70°C. The mean concentration of stability samples must remain within ±15% of the nominal concentration[2][4].

References

  • BenchChem. "2-(4-Methoxybenzamido)propanoic acid | CAS 108462-96-0." BenchChem,
  • BenchChem. "Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines." BenchChem,
  • International Journal of Pharmaceutical Research and Applications.
  • ResolveMass Laboratories.
  • European Medicines Agency (EMA).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxybenzamido)propanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-Methoxybenzamido)propanoic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and full compliance with environmental laws.

I. Hazard Assessment & Chemical Profile

Based on analogous chemical structures, the following hazards should be assumed:

PropertyInferred Hazard/CharacteristicRationale & Supporting Evidence
Physical State Solid (crystalline powder)Similar aromatic carboxylic acids are typically solids at room temperature[1].
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skinA structurally related compound, 2-(4-methoxybenzenesulfonamido)propanoic acid, is classified for acute toxicity[2].
Skin Irritation Causes skin irritationPropanoic acid itself is corrosive and causes severe skin burns[3][4][5][6]. Related compounds like (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid are known skin irritants[7].
Eye Irritation Causes serious eye irritation/damageBoth propanoic acid and its derivatives are known to cause serious eye damage or irritation[3][7][8].
Respiratory Irritation May cause respiratory tract irritationHandling the solid powder can generate dust, which is a common cause of respiratory irritation for similar compounds[7].

This profile necessitates that 2-(4-Methoxybenzamido)propanoic acid be treated as hazardous waste, precluding disposal via standard laboratory drains or general refuse.

II. Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This framework establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal. Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling and storage of such hazardous materials.[10][11][12] Academic institutions may operate under alternative, but equally stringent, Subpart K regulations, which provide specific guidance for laboratory settings.[13][14]

III. Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow for managing 2-(4-Methoxybenzamido)propanoic acid waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[1]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]

Step 2: Waste Characterization and Segregation Proper identification is the critical first step in the disposal chain.

  • Classification: Designate all solid 2-(4-Methoxybenzamido)propanoic acid, as well as any solutions or contaminated materials (e.g., weigh boats, contaminated wipes), as hazardous waste.

  • Segregation: Do not mix this waste stream with other chemical wastes.[1][15] This is crucial to prevent unintended and potentially dangerous chemical reactions and to ensure the waste is sent to the appropriate treatment facility.

Step 3: Proper Waste Containerization and Labeling The container serves as the primary barrier against release into the environment.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a sealable wide-mouth plastic or glass jar is suitable.

  • Labeling: The container must be clearly and accurately labeled. The EPA requires that each label contains the words “Hazardous Waste,” the full chemical name ("2-(4-Methoxybenzamido)propanoic acid"), and a clear indication of the hazards (e.g., "Irritant").[16]

Step 4: On-Site Accumulation and Storage Waste must be stored safely in the laboratory pending pickup.

  • Satellite Accumulation Area (SAA): Waste can be stored in the laboratory where it is generated, known as an SAA.[16]

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.[15] Store it in a designated secondary containment bin to prevent the spread of material in case of a spill.[15] The storage area should be under the direct supervision of laboratory personnel and away from incompatible materials.[9]

Step 5: Arranging for Final Disposal Final disposal must be conducted by certified professionals.

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for coordinating the collection and disposal of hazardous waste.[1]

  • Scheduled Pickup: EHS will arrange for a licensed hazardous waste disposal contractor to pick up the waste.[1] This ensures the material is transported, treated, and disposed of in full compliance with all federal and state regulations.

IV. Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

SituationResponse Protocol
Minor Spill (Solid) Alert personnel in the immediate area.[17] Wearing appropriate PPE, gently sweep the solid material into a labeled container for hazardous waste disposal, avoiding the generation of dust.[17] Clean the spill area with a damp cloth and place all cleanup materials into the same sealed waste container.[17]
Major Spill Evacuate the immediate area. Alert nearby personnel and contact your institution's EHS office or emergency response team immediately.[1]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[7] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation (Dust) Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

V. Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 2-(4-Methoxybenzamido)propanoic acid waste in a laboratory setting.

G Disposal Workflow for 2-(4-Methoxybenzamido)propanoic acid start Waste Generated (Solid, Solution, or Contaminated Material) characterize Characterize as Hazardous Waste start->characterize spill_check Spill or Exposure Occurs? start->spill_check segregate Segregate from Other Waste Streams characterize->segregate characterize->spill_check containerize Place in Labeled, Sealed Compatible Container segregate->containerize segregate->spill_check store Store in Secondary Containment in a Designated SAA containerize->store containerize->spill_check store->spill_check contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill_minor Minor Spill Protocol: 1. Alert Personnel 2. Use PPE 3. Collect Waste 4. Decontaminate Area spill_check->spill_minor Yes (Minor) spill_major Major Spill Protocol: 1. Evacuate Area 2. Contact EHS/Emergency spill_check->spill_major Yes (Major) spill_minor->containerize end Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the safe disposal of 2-(4-Methoxybenzamido)propanoic acid.

VI. References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.

  • Regulation of Laboratory Waste. American Chemical Society.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.

  • 2-(4-methoxybenzenesulfonamido)propanoic acid — Chemical Substance Information. NextSDS.

  • Hazardous Waste - Standards. Occupational Safety and Health Administration.

  • SAFETY DATA SHEET for 3-(p-Methoxyphenyl)propionic acid. (2025, December 22).

  • SAFETY DATA SHEET for Propanoic acid. (2012, February 21). Thermo Fisher Scientific.

  • Safety data sheet for Luprosil® Mobil. (2023, January 6). BASF.

  • Essential Safety and Operational Guide for Handling 4-Methoxybenzoic Acid. Benchchem.

  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (2005, October 3). Cole-Parmer.

  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.

  • Hazardous Substance Fact Sheet - Propionic Acid. (2010, April). New Jersey Department of Health.

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Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-(4-Methoxybenzamido)propanoic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Methoxybenzamido)propanoic acid. The procedural guidance her...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Methoxybenzamido)propanoic acid. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal while building a culture of safety and trust in the laboratory.

Hazard Identification and Risk Assessment: An Expert's Perspective

A thorough review of available safety data has not yielded a specific Safety Data Sheet (SDS) for 2-(4-Methoxybenzamido)propanoic acid. In such instances, a cautious and conservative approach is paramount. The recommendations within this guide are therefore predicated on the known hazards of structurally similar compounds and the fundamental principles of chemical safety for handling substances of unknown toxicity.

Based on the analogous compound 2-(4-methoxybenzenesulfonamido)propanoic acid, we can anticipate the following potential hazards for 2-(4-Methoxybenzamido)propanoic acid[1]:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

  • Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[2][3]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound.[4][5] This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is a non-negotiable aspect of laboratory safety when handling chemicals of known or unknown toxicity.[4][6][7] The following table outlines the recommended PPE for handling 2-(4-Methoxybenzamido)propanoic acid.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][8] Inspect gloves for any signs of degradation or puncture before use.[9] Use proper glove removal technique to avoid cross-contamination.To prevent skin irritation and potential absorption of the compound.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing.[6] A face shield, in addition to goggles, is recommended for procedures with a high splash risk.[7]To protect against serious eye irritation from dust particles or splashes of solutions containing the compound.[1]
Skin and Body Protection A laboratory coat must be worn and fully fastened.[10] Long-sleeved clothing and closed-toe shoes are mandatory.[9][11] For larger quantities or tasks with a high risk of contamination, a chemical-resistant apron may be necessary.[12]To prevent incidental skin contact and contamination of personal clothing.[5]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or other ventilated enclosure.[11][12] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level exposure, or a respirator with an appropriate cartridge for higher potential exposures) should be used.[6][8]To prevent respiratory tract irritation from inhalation of the powdered compound.[3]

Operational Plan: From Receipt to Disposal

A structured operational plan is essential for the safe handling of 2-(4-Methoxybenzamido)propanoic acid. This plan should encompass all stages of the compound's lifecycle in the laboratory.

Pre-Handling Preparations
  • Information Review: All personnel must review this guide and any available safety information before commencing work.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[11][13]

  • Ventilation: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.[12]

  • PPE Donning: Put on all required PPE as specified in the table above.

Pre_Handling_Workflow cluster_prep Pre-Handling Preparations A Review Safety Information B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Confirm Ventilation (Fume Hood) B->C D Don Appropriate PPE C->D E Proceed with Handling D->E

Caption: Pre-Handling Workflow Diagram.

Step-by-Step Handling Procedures
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

    • Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

    • Clean any spills on the balance immediately using a damp cloth or a specialized absorbent material.

  • Solution Preparation:

    • Add the solid 2-(4-Methoxybenzamido)propanoic acid to the solvent slowly to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[10]

    • Keep the container covered as much as possible during dissolution.

  • General Handling:

    • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[12]

    • Avoid direct contact with the skin, eyes, and clothing.[13][14]

    • Do not eat, drink, or apply cosmetics in the laboratory.[9][11]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area with an appropriate solvent, followed by soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Disposable gloves and other contaminated single-use items should be treated as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.[9][12]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[15] All waste generated from the handling of 2-(4-Methoxybenzamido)propanoic acid must be treated as hazardous waste.[16]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including unused compound, contaminated spatulas, and weighing papers, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing 2-(4-Methoxybenzamido)propanoic acid in a separate, appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[17] Halogenated and non-halogenated solvent wastes should generally be kept separate.[17][18]

  • Contaminated PPE: Dispose of all contaminated single-use PPE, such as gloves and disposable lab coats, in a designated solid hazardous waste container.[16]

Disposal_Decision_Tree A Waste Generated B Is it solid, liquid, or contaminated PPE? A->B C Solid Waste (Unused compound, contaminated items) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Contaminated PPE (Gloves, disposable lab coats) B->E PPE F Place in labeled 'Solid Hazardous Waste' container C->F G Place in labeled 'Liquid Hazardous Waste' container D->G E->F

Caption: Waste Disposal Decision Tree.

Final Disposal

All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12][19] Do not pour any chemical waste down the drain.[10][16] Ensure that all waste containers are properly labeled with their contents and associated hazards.[4][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][13]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[13][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][20]

  • Spills: For small spills of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal. For larger spills, or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13][21] Ventilate the area and wash the spill site after cleanup is complete.[13]

References

  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste. Retrieved from [Link]

  • Acids Supplier. (2025, September 18). What are the safety precautions when handling acids? Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow! Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-methoxybenzenesulfonamido)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • BASF. (2023, January 6). Safety data sheet - Luprosil® Mobil. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). 3-(4-Ethoxybenzoyl)propionic acid SAFETY DATA SHEET. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

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